molecular formula C4H10ClNO3 B597223 (R)-4-amino-2-hydroxybutanoic acid hydrochloride CAS No. 117173-81-6

(R)-4-amino-2-hydroxybutanoic acid hydrochloride

Cat. No.: B597223
CAS No.: 117173-81-6
M. Wt: 155.578
InChI Key: HZYDSOQKJCJGSY-AENDTGMFSA-N
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Description

(R)-4-amino-2-hydroxybutanoic acid hydrochloride is a chiral unnatural amino acid that serves as a valuable building block in advanced scientific research. In neuroscience, this compound is recognized for its activity on GABAergic systems. Pharmacological studies on Cys-loop GABA receptors from parasitic nematodes have shown that the (R)-enantiomer of 4-amino-3-hydroxybutyric acid exhibits higher efficacy than its (S)-counterpart, providing insight into the structure-activity relationships of the agonist binding site and aiding in the development of species-specific therapeutics . Beyond neuropharmacology, this compound and its derivatives demonstrate significant utility in material science. Researchers utilize it as a key monomer for the synthesis of sequence-defined oligoamides and other unnatural amino acid monomers. These precise macromolecules are investigated for their depolymerization properties and enhanced thermal stability, making them suitable for creating novel polymer networks and functional materials . This combination of biological activity and utility as a synthetic intermediate makes it a versatile reagent for pharmaceutical development and advanced material design. This product is intended for research purposes only.

Properties

IUPAC Name

(2R)-4-amino-2-hydroxybutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c5-2-1-3(6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYDSOQKJCJGSY-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@H](C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744440
Record name (2R)-4-Amino-2-hydroxybutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117173-81-6
Record name (2R)-4-Amino-2-hydroxybutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Determination of Enantiomeric Purity for (R)-4-amino-2-hydroxybutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-4-amino-2-hydroxybutanoic acid, a chiral amino acid derivative, is a critical intermediate in the synthesis of advanced semi-synthetic aminoglycoside antibiotics and a modulator of neurotransmitter systems.[1][2] The stereochemistry at the C2 position is paramount to its biological activity and therapeutic efficacy.[1] Consequently, the rigorous assessment and control of its enantiomeric purity are non-negotiable requirements in drug development and manufacturing. This technical guide provides an in-depth exploration of the analytical methodologies for quantifying the enantiomeric purity of (R)-4-amino-2-hydroxybutanoic acid hydrochloride. We delve into the foundational principles of chiral separations, present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the critical framework of method validation as mandated by regulatory bodies. This document is intended for researchers, analytical scientists, and quality control professionals dedicated to ensuring the stereochemical integrity of this vital pharmaceutical building block.

Introduction: The Significance of Stereochemical Integrity

(R)-4-amino-2-hydroxybutanoic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block. Its primary application is in the modification of existing antibiotic scaffolds, such as in the synthesis of amikacin and plazomicin.[1] The attachment of the (R)-4-amino-2-hydroxybutyryl side chain sterically hinders bacterial enzymes that would otherwise inactivate the antibiotic, thereby restoring efficacy against resistant pathogens.[1] Beyond its role in antibiotics, this compound and its enantiomer, (S)-4-amino-2-hydroxybutanoic acid, are investigated for their neuroprotective properties and as modulators of the GABAergic and glutamatergic systems in the central nervous system.[1][2]

Given that the biological activity of chiral drugs often resides in one enantiomer while the other may be inactive or even elicit adverse effects, regulatory authorities worldwide mandate strict control over enantiomeric purity.[3] This guide provides the scientific rationale and practical protocols for establishing self-validating analytical systems to ensure the quality and safety of (R)-4-amino-2-hydroxybutanoic acid hydrochloride.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
Molecular Formula C₄H₉NO₃[1][4]
Molecular Weight 119.12 g/mol [1][4]
Appearance White to off-white crystalline powder[2]
Melting Point 196 - 206 °C[2]
Optical Rotation ([α]D) -28.5° to -32.5° (for S-enantiomer)[2]
CAS Number 31771-40-1 (for R-enantiomer)[1]

Note: The hydrochloride salt form will have a different molecular weight and may exhibit slightly different physical properties.

Foundational Strategies for Chiral Analysis

The challenge in enantiomeric purity analysis lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. To differentiate them, a chiral environment must be introduced. This is achieved through two primary strategies:

  • Direct Methods: The enantiomers are separated directly by employing a chiral selector. This is most commonly a Chiral Stationary Phase (CSP) in chromatography. The differential interaction between each enantiomer and the CSP leads to different retention times.

  • Indirect Methods: The enantiomers are first reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be readily separated using standard, achiral analytical techniques.[5][6][7][8]

The choice between these methods depends on factors such as analyte structure, available instrumentation, required sensitivity, and whether the goal is preparative or analytical.

Core Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric purity determination in the pharmaceutical industry due to its robustness, reproducibility, and broad applicability.

Direct Chiral HPLC: The Gold Standard

The direct approach is often preferred for its simplicity, as it avoids the complexities of a derivatization reaction. The key is selecting a CSP that provides adequate chiral recognition for the analyte.

For a polar, zwitterionic molecule like 4-amino-2-hydroxybutanoic acid, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective. These phases, such as Chiralpak® IA, offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are necessary to resolve the enantiomers.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

    • Chiral Column: Chiralpak® IA or a similar polysaccharide-based CSP.[1]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane) and an alcohol (e.g., Isopropanol). A typical starting point is Hexane:Isopropanol (80:20 v/v).[1] Modifiers like trifluoroacetic acid (TFA) or diethylamine (DEA) may be added in small quantities (~0.1%) to improve peak shape for acidic or basic analytes, respectively.

    • Equilibration: Equilibrate the column with the mobile phase at a stable flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve the (R)-4-amino-2-hydroxybutanoic acid HCl sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Analysis:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (isothermal).

    • Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or MS for enhanced sensitivity and specificity.[9][10]

    • Run Time: Sufficient to allow for the elution of both enantiomers. Based on available data, retention times might be around 8.2 min for the (R)-enantiomer and 9.5 min for the (S)-enantiomer under specific conditions.[1]

  • Data Analysis and System Validation:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers. The major peak will be the (R)-enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

    • Perform a system suitability test by injecting a racemic mixture to confirm that the resolution between the two enantiomer peaks is adequate (typically >1.5).

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep Equilibrate Column Equilibration MobilePhase->Equilibrate SamplePrep Sample Dissolution & Filtration Inject Inject Sample SamplePrep->Inject Separate Chiral Separation on CSP Inject->Separate Detect UV/MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % ee Integrate->Calculate caption Workflow for Direct Chiral HPLC Analysis.

Caption: Workflow for Direct Chiral HPLC Analysis.

Indirect Chiral HPLC: Derivatization Approach

When direct methods fail to provide adequate resolution or when enhanced sensitivity is needed, an indirect approach can be employed. This involves reacting the amino group of the analyte with a chiral derivatizing agent.

Agents like Marfey's reagent (FDAA) or OPA in the presence of a chiral thiol are commonly used for primary amines.[7][8] They react rapidly and quantitatively under mild conditions. The resulting diastereomers often contain strong chromophores or fluorophores, significantly enhancing detection sensitivity.[6]

  • Derivatization Reaction:

    • In a vial, dissolve a small amount of the (R)-4-amino-2-hydroxybutanoic acid HCl sample in a suitable buffer (e.g., 50 µL of 1M sodium bicarbonate).

    • Add a solution of the chiral derivatizing agent (e.g., 100 µL of 1% FDAA in acetone).

    • Heat the mixture (e.g., at 40 °C for 1 hour) to ensure complete reaction.

    • Quench the reaction by adding a small amount of acid (e.g., 20 µL of 2M HCl).

    • Dilute the sample with the mobile phase for HPLC analysis.

  • Chromatographic Analysis:

    • Column: A standard achiral reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV or Fluorescence detector, set to the optimal wavelength for the derivatizing agent's chromophore/fluorophore.

    • The rest of the analysis follows standard HPLC procedures. The two diastereomer peaks are integrated to calculate the enantiomeric ratio.

Orthogonal Methodologies for Confirmation

For comprehensive characterization and in accordance with regulatory expectations, employing an orthogonal method with a different separation principle is highly recommended.

Chiral Gas Chromatography (GC)

GC can be a powerful technique for chiral analysis, offering high resolution. However, it requires the analyte to be volatile and thermally stable. Amino acids are neither, necessitating a two-step derivatization process.

  • Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to reduce its polarity and increase volatility.

  • Acylation: The primary amine and hydroxyl groups are acylated (e.g., with trifluoroacetic anhydride - TFAA) to block these polar, active sites, preventing peak tailing and improving thermal stability.

  • Derivatization:

    • Place ~1 mg of the sample in a reaction vial and dry thoroughly.

    • Esterification: Add 1 mL of 3N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Evaporate the reagent to dryness under a stream of nitrogen.

    • Acylation: Add 1 mL of methylene chloride and 100 µL of TFAA. Cap and heat at 60 °C for 20 minutes. Evaporate the excess reagent and solvent.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC Analysis:

    • GC System: A GC equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-Val).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) to elute the derivatized enantiomers.

    • Detector Temperature: 250 °C.

    • Carrier Gas: Helium or Hydrogen.

NMR Spectroscopy

NMR spectroscopy offers a distinct, non-separative approach. By using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers, which are indistinguishable (isochronous) in a standard NMR spectrum, can be made to produce separate signals (anisochronous).[11][12]

A CDA (e.g., Mosher's acid chloride) reacts with the analyte to form diastereomers.[11] A CSA (e.g., (R)- or (S)-BINOL) forms transient, rapidly equilibrating diastereomeric complexes. In both cases, the nuclei of the analyte in the two different diastereomeric environments experience different magnetic fields, leading to resolved signals in the spectrum. The enantiomeric excess can be determined by integrating these resolved signals.[13]

NMR_CDA Analyte (R)-Analyte (S)-Analyte Diastereomers (R,S)-Diastereomer (S,S)-Diastereomer Analyte->Diastereomers + CDA CDA Chiral Derivatizing Agent (CDA) NMR NMR Spectrometer Diastereomers->NMR Spectrum Resolved Signals in Spectrum NMR->Spectrum caption Principle of NMR analysis using a CDA.

Caption: Principle of NMR analysis using a CDA.

Method Validation: Ensuring Trustworthiness and Compliance

A protocol is only as reliable as its validation. Every analytical method used for quality control must be validated to demonstrate it is fit for its intended purpose, following guidelines from the International Council for Harmonisation (ICH) and the FDA.[14][15]

  • Specificity: The method must be able to resolve the (S)-enantiomer from the (R)-enantiomer and any other potential impurities or degradation products. This is confirmed by spiking the sample with the opposite enantiomer and known impurities.

  • Linearity: The detector response must be linear over a specified range of concentrations for the minor enantiomer. This is crucial for accurately quantifying it as an impurity.

  • Accuracy: The closeness of the measured value to the true value. This is assessed by analyzing samples spiked with known amounts of the (S)-enantiomer.

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably quantified with acceptable precision and accuracy. This is the most critical parameter for an enantiomeric purity method.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), demonstrating its reliability for routine use.

Validation_Flowchart start Method Development spec Specificity (Resolution) start->spec lin Linearity & Range spec->lin acc Accuracy (Spike Recovery) lin->acc prec Precision (Repeatability) acc->prec loq Limit of Quantitation (LOQ) prec->loq rob Robustness loq->rob doc Final Validation Report rob->doc caption Key Stages in Analytical Method Validation.

Caption: Key Stages in Analytical Method Validation.

Conclusion

The determination of enantiomeric purity for (R)-4-amino-2-hydroxybutanoic acid hydrochloride is a critical analytical task that underpins its use in pharmaceutical development. While direct chiral HPLC on a polysaccharide-based stationary phase represents the most direct and widely accepted primary method, orthogonal techniques such as chiral GC and NMR spectroscopy provide invaluable confirmatory data. The ultimate trustworthiness of any result hinges on a rigorous, systematic validation of the chosen analytical procedure in line with global regulatory standards. By implementing the scientifically sound protocols and validation frameworks detailed in this guide, researchers and drug developers can confidently ensure the stereochemical integrity of their materials, a cornerstone of producing safe and effective medicines.

References

  • 4-Amino-2-hydroxybutanoic acid | C4H9NO3. PubChem, National Institutes of Health. Available from: [Link]

  • Yamada, Y., & Okada, H. (1976). Synthesis of DL-4-Amino-2-hydroxybutyric Acid. Agricultural and Biological Chemistry, 40(7), 1437-1438. Available from: [Link]

  • Process for the production of 4-aminobutyric acid or its derivatives. Google Patents. US4290972A.
  • Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). SciSpace. Available from: [Link]

  • Bull, J. A., et al. (2008). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 10(15), 3215–3218. ACS Publications. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration (FDA). Available from: [Link]

  • Park, H., et al. (2015). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 17(16), 4082–4085. ACS Publications. Available from: [Link]

  • Ismail, O. V., et al. (2016). Mass spectrometry detection of basic drugs in fast chiral analyses with vancomycin stationary phases. Journal of Chromatography A, 1467, 203-211. PMC, NIH. Available from: [Link]

  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. Available from: [Link]

  • Voss, C. V., et al. (2017). Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid. ACS Catalysis, 7(2), 1023–1027. ACS Publications. Available from: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. (2025). Available from: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available from: [Link]

  • The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors. PMC, NIH. Available from: [Link]

  • Chaudharya, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 25457-25464. RSC Publishing. Available from: [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Available from: [Link]

  • Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News. Available from: [Link]

  • Zhao, M., et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical Biochemistry, 392(2), 101-111. PMC, NIH. Available from: [Link]

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  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available from: [Link]

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  • Chiral analysis by MS. Analytical Chemistry. Available from: [Link]

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  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. ACS Publications. Available from: [Link]

  • Kasprzyk-Hordern, B. (2014). Applications of chiral chromatography coupled with mass spectrometry in the analysis of chiral pharmaceuticals in the environment. Trends in Environmental Analytical Chemistry, 1, e34-e51. Available from: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available from: [Link]

  • Krogsgaard-Larsen, P., et al. (1981). GABA agonists. Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol. Journal of Medicinal Chemistry, 24(12), 1377-1383. PubMed. Available from: [Link]

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Sources

(R)-4-Amino-2-hydroxybutanoic Acid Hydrochloride: A Comprehensive Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (R)-4-amino-2-hydroxybutanoic acid hydrochloride, a chiral amino acid derivative of significant interest in pharmaceutical and biochemical research. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, and applications, with a focus on the scientific rationale behind its use in advanced experimental workflows.

Core Compound Identity and Physicochemical Properties

(R)-4-amino-2-hydroxybutanoic acid hydrochloride is the hydrochloride salt of the (R)-enantiomer of 4-amino-2-hydroxybutanoic acid. The presence of the hydrochloride moiety enhances the compound's stability and solubility in aqueous solutions, a critical factor for many biological and chemical applications.

Molecular Structure and Weight

The precise molecular weight of (R)-4-amino-2-hydroxybutanoic acid hydrochloride (CAS Number: 117173-81-6) is a fundamental parameter for all experimental work, from reaction stoichiometry to the preparation of standard solutions.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
(R)-4-Amino-2-hydroxybutanoic acid hydrochloride117173-81-6C₄H₁₀ClNO₃155.58[1][2][3]
(R)-4-Amino-2-hydroxybutanoic acid (Free Acid)31771-40-1C₄H₉NO₃119.12[4][5]

The addition of hydrogen chloride (HCl) to the free acid form accounts for the increased molecular weight of the hydrochloride salt. This distinction is crucial for accurate molar concentration calculations in experimental protocols.

Physicochemical Characteristics

Synthesis and Stereochemical Integrity

The biological and pharmacological activity of 4-amino-2-hydroxybutanoic acid is highly dependent on its stereochemistry. The (R)-enantiomer, in particular, is a key component in certain semi-synthetic antibiotics.[4] Therefore, stereoselective synthesis is paramount.

Several synthetic routes have been developed to produce (R)-4-amino-2-hydroxybutanoic acid with high enantiomeric purity. These methods are broadly categorized as chemical synthesis and biocatalysis.

Chemical Synthesis

One established chemical method involves the transformation of a propionic acid derivative.[4] This multi-step process, while effective, often requires protecting groups and harsh reaction conditions, which can impact yield and sustainability. A patented process describes the production of 4-amino-2-hydroxybutyric acid by reacting a propionic acid compound with a β-carboxamido substituent with an alkanoic acid anhydride in pyridine to form a nitrile intermediate, which is then reduced.[7]

Diagram of a Generalized Chemical Synthesis Workflow

A Propionic Acid Derivative B Nitrile Intermediate Formation (e.g., with Acetic Anhydride in Pyridine) A->B C Reduction of Nitrile (e.g., Catalytic Hydrogenation) B->C D (R)-4-amino-2-hydroxybutanoic acid C->D

Caption: A simplified workflow for the chemical synthesis of (R)-4-amino-2-hydroxybutanoic acid.

Biocatalytic Synthesis

More recently, biocatalytic methods have emerged as a highly stereoselective and environmentally benign alternative.[4] An enzymatic cascade using a pyruvate aldolase and an (R)-selective transaminase can produce the desired compound from simple starting materials like formaldehyde and alanine, achieving a high enantiomeric excess (>99%) under mild conditions.[4] This approach aligns with the principles of green chemistry and is often preferred for its high specificity and reduced environmental impact.

Applications in Research and Drug Development

(R)-4-amino-2-hydroxybutanoic acid is a versatile molecule with applications spanning organic synthesis, neurobiology, and pharmaceutical development.[4][6]

Chiral Building Block in Organic Synthesis

As a chiral molecule, (R)-4-amino-2-hydroxybutanoic acid serves as a valuable starting material for the synthesis of more complex organic molecules where stereochemistry is critical for function.[4]

Precursor to Neurotransmitters and GABA Analogue

This compound is structurally related to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[8] Research is ongoing into its potential as a therapeutic agent for neurological disorders.[4] Its structural isomer, γ-amino-β-hydroxybutyric acid (GABOB), is an anticonvulsant used in the treatment of epilepsy.[9] The ability of some GABA analogues to cross the blood-brain barrier more effectively than GABA itself makes them attractive candidates for drug development.[9]

Role in Semi-Synthetic Antibiotics

A significant application of (R)-4-amino-2-hydroxybutanoic acid is in the development of semi-synthetic aminoglycoside antibiotics, such as amikacin and plazomicin.[4] The (R)-4-amino-2-hydroxybutyryl side chain is appended to the antibiotic scaffold to protect it from inactivation by bacterial aminoglycoside-modifying enzymes.[4] This modification restores the efficacy of the antibiotic against resistant bacterial strains.[4]

Diagram of the Role in Antibiotic Modification

A Aminoglycoside Antibiotic Core C Semi-synthetic Antibiotic (e.g., Amikacin) A->C E Inactivation of Antibiotic A->E B (R)-4-amino-2-hydroxybutanoic acid side chain B->C D Bacterial Modifying Enzymes C->D blocks F Restored Antibiotic Efficacy C->F D->E

Caption: The protective role of the (R)-4-amino-2-hydroxybutyryl side chain in semi-synthetic antibiotics.

Experimental Protocols and Methodologies

The following section outlines a general protocol for the preparation of a stock solution of (R)-4-amino-2-hydroxybutanoic acid hydrochloride, a common starting point for many experiments.

Preparation of a Standard Stock Solution

Objective: To prepare a 10 mM stock solution of (R)-4-amino-2-hydroxybutanoic acid hydrochloride in sterile, deionized water.

Materials:

  • (R)-4-amino-2-hydroxybutanoic acid hydrochloride (MW: 155.58 g/mol )

  • Sterile, deionized water

  • Calibrated analytical balance

  • Sterile volumetric flask (e.g., 10 mL)

  • Sterile pipette

  • Vortex mixer

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculation: To prepare 10 mL of a 10 mM solution, calculate the required mass of the compound:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.010 L x 155.58 g/mol = 0.0015558 g = 1.56 mg

  • Weighing: Accurately weigh approximately 1.56 mg of (R)-4-amino-2-hydroxybutanoic acid hydrochloride using an analytical balance. Record the exact weight.

  • Dissolution: Transfer the weighed compound to the 10 mL volumetric flask. Add approximately 8 mL of sterile, deionized water.

  • Mixing: Gently swirl the flask or use a vortex mixer at a low setting until the compound is completely dissolved.

  • Final Volume Adjustment: Add sterile, deionized water to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Self-Validation: The accuracy of the stock solution is dependent on the precision of the weighing and volume measurements. The use of calibrated equipment is essential. The final concentration should be recalculated based on the actual mass weighed.

Safety and Handling

(R)-4-amino-2-hydroxybutanoic acid may cause skin and eye irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[4]

Conclusion

(R)-4-amino-2-hydroxybutanoic acid hydrochloride is a compound of significant utility in modern chemical and biological research. Its defined stereochemistry and structural relationship to endogenous molecules make it a valuable tool in drug discovery, particularly in the development of novel antibiotics and potential neurotherapeutics. A thorough understanding of its physicochemical properties, including its precise molecular weight, is fundamental to its effective and reproducible application in the laboratory.

References

  • Next Peptide. (n.d.). 117173-81-6 | (R)-4-Amino-2-hydroxybutanoic acid hydrochloride. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-hydroxybutanoic acid. Retrieved from [Link]

  • Yamada, Y., & Okada, H. (1976). Synthesis of DL-4-Amino-2-hydroxybutyric Acid. Agricultural and Biological Chemistry, 40(7), 1437-1438.
  • Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]

  • PubMed. (1980). Formation of GABOB from 2-hydroxyputrescine and its anticonvulsant effect. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Amino-β-hydroxybutyric acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
  • PubChem. (n.d.). (2R)-4-Amino-2-hydroxybutyric acid. Retrieved from [Link]

  • PubMed. (1987). Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites. Retrieved from [Link]

  • YouTube. (2013). Gamma-Aminobutyric acid - GABA Pharmacology ( Dr.G.Bhanu Prakash ). Retrieved from [Link]

Sources

(R)-4-amino-2-hydroxybutanoic acid hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-4-amino-2-hydroxybutanoic acid hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-4-amino-2-hydroxybutanoic acid hydrochloride (CAS 117173-81-6), a chiral amino acid derivative of significant interest in pharmaceutical development and neuroscience. The document details the compound's chemical identity, physicochemical characteristics, stability, and key applications. Furthermore, it furnishes researchers and drug development professionals with a validated analytical methodology for purity assessment and discusses essential safety and handling protocols.

Introduction and Significance

(R)-4-amino-2-hydroxybutanoic acid, also known as (R)-Gabobutin, is a structurally important chiral building block.[1] Its significance is most pronounced in the field of medicinal chemistry, where it serves as a crucial synthetic intermediate for modifying existing drug scaffolds. Notably, it is a key component in the semi-synthesis of advanced aminoglycoside antibiotics, such as amikacin. The addition of the (R)-4-amino-2-hydroxybutyryl side chain to the antibiotic core sterically shields the molecule from inactivation by bacterial enzymes, thereby restoring efficacy against resistant pathogens.[2]

Beyond its role in antibiotic development, the molecule exhibits intrinsic biological activity, particularly within the central nervous system. It has been shown to interact with NMDA and GABA receptors, suggesting its potential as a modulator of neurotransmission and a candidate for neuroprotective therapies.[1][3] This guide aims to consolidate the available technical data to support ongoing and future research involving this versatile compound.

Chemical Identity and Structure

The hydrochloride salt form of (R)-4-amino-2-hydroxybutanoic acid ensures enhanced aqueous solubility and stability, making it more suitable for research and formulation development compared to its free base.[1] The stereochemistry at the C2 carbon, designated as (R), is critical to its specific biological functions.

chemical_structure C1 HO C2 C C2->C1 C3 O C2->C3 C4 OH C5 CH C5->C2 C5->C4 C6 CH₂ C5->C6 stereo_label (R) C7 CH₂ C6->C7 C8 NH₃⁺ C7->C8 dummy Cl Cl⁻ hplc_workflow start Sample Preparation (Dissolve HCl salt in diluent) deriv Automated Derivatization (Add OPA/3-MPA reagent) start->deriv Mix inject HPLC Injection deriv->inject Transfer sep Chromatographic Separation (Reversed-Phase C18 Column) inject->sep detect Fluorescence Detection (Ex/Em ~340/450 nm) sep->detect analyze Data Analysis (Peak Integration & Purity Calculation) detect->analyze

Sources

Technical Guide: Solubility & Purification of (R)-4-amino-2-hydroxybutanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, solubility behavior, and purification protocols for (R)-4-amino-2-hydroxybutanoic acid hydrochloride . It is designed for researchers requiring high-purity isolation of this chiral intermediate, often used in the synthesis of aminoglycoside antibiotics (e.g., Amikacin analogs) and neuroactive ligands.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

(R)-4-amino-2-hydroxybutanoic acid hydrochloride (also known as (R)-HABA HCl or the (R)-isomer of GABOB's regioisomer) is a polar, chiral amino acid derivative. Unlike its 3-hydroxy regioisomer (GABOB), the 2-hydroxy variant places the hydroxyl group at the


-position relative to the carboxylate, significantly influencing its pKa and chelation potential.
PropertyData
IUPAC Name (2R)-4-amino-2-hydroxybutanoic acid hydrochloride
Common Name (R)-4-amino-2-hydroxybutyric acid HCl
CAS Number 31771-40-1 (Free Acid: (R)-isomer)40371-51-5 ((S)-isomer reference)
Molecular Formula C

H

NO

[1][2][3][4][5] · HCl
Molecular Weight 119.12 (Free Acid) + 36.46 (HCl) ≈ 155.58 g/mol
Appearance White to off-white hygroscopic crystalline powder
Melting Point 196–206 °C (Decomposes; varies by hydration state)
Chirality (R)-enantiomer (D-isomer series)
Structural Visualization

The following diagram illustrates the molecular connectivity and the critical stereocenter at C2.

G C1 C1 (Carboxyl) C2 C2 (Chiral Center) (R)-Configuration C1->C2 OH 2-OH Group C2->OH Alpha-Hydroxy C3 C3 (Methylene) C2->C3 C4 C4 (Methylene) C3->C4 N 4-Amino Group (NH3+ Cl-) C4->N

Figure 1: Connectivity of (R)-4-amino-2-hydroxybutanoic acid HCl. The C2 position determines the (R)-stereochemistry.

Solubility Data & Solvent Compatibility

The solubility of the hydrochloride salt is governed by the high lattice energy of the ionic crystal and the polarity of the solvent. As a zwitterionic precursor converted to an HCl salt, the compound exhibits extreme polarity .

Qualitative Solubility Table
SolventSolubility RatingBehavior Description
Water Very High Dissolves rapidly. Exothermic dissolution. Forms a clear, acidic solution (pH < 2).
Methanol Sparing to Soluble Solubility increases significantly with temperature (>50°C). Often used for hot filtration.
Ethanol Very Slight Acts as an antisolvent. The salt may "oil out" before crystallizing if added too quickly to aqueous solutions.
Isopropanol Insoluble Excellent antisolvent for maximizing yield during recrystallization.
Acetone Insoluble Strictly an antisolvent. Causes rapid, amorphous precipitation.
THF/Ether Insoluble No interaction. Used to wash filter cakes to remove non-polar organic impurities.
Thermodynamic Insight

The dissolution of (R)-4-amino-2-hydroxybutanoic acid HCl in water is entropically driven by the hydration of the chloride ion and the ammonium cation. In lower alcohols (ethanol/IPA), the dielectric constant is insufficient to overcome the crystal lattice energy, making these solvents ideal for displacement crystallization .

Purification Protocol: Aqueous-Alcoholic Recrystallization[2]

The primary challenge in purifying this compound is its hygroscopicity and tendency to form supersaturated solutions (oils) rather than crystals. The following protocol utilizes a solvent-antisolvent system to ensure high enantiomeric excess (ee) and chemical purity.

Reagents Required[2][8][9]
  • Crude (R)-4-amino-2-hydroxybutanoic acid HCl

  • Deionized Water (Solvent)

  • Absolute Ethanol or Isopropanol (Antisolvent)

  • Activated Carbon (Optional, for decolorization)[6]

Step-by-Step Workflow
  • Dissolution:

    • Dissolve the crude solid in the minimum amount of deionized water at 50–60°C.

    • Target Concentration: ~0.5 g/mL. If the solution is not clear, filter while hot.

  • Decolorization (Optional):

    • If the solution is yellow/brown, add activated carbon (5% w/w), stir for 15 minutes at 50°C, and filter through Celite.

  • Nucleation (The Critical Step):

    • Allow the aqueous solution to cool to room temperature (25°C).

    • Add Absolute Ethanol dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.

    • Stop addition immediately and let the mixture stir for 30 minutes to allow seed crystals to form.

  • Displacement Crystallization:

    • Once crystals are visible, continue adding Ethanol slowly (rate: 1 mL/min) until the ratio of Water:Ethanol is approximately 1:5 to 1:10.

    • Cool the slurry to 0–4°C for 2 hours.

  • Isolation:

    • Filter the white crystalline solid under vacuum (inert gas blanket recommended to prevent moisture uptake).

    • Wash the cake with cold Acetone or Diethyl Ether (to remove residual water/ethanol).

    • Dry under high vacuum at 40°C for 12 hours.

Process Logic Diagram

Purification Start Crude (R)-HABA HCl Dissolve Dissolve in Min. Water (T = 60°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter CloudPoint Add Ethanol to Cloud Point (Turbidity Onset) Filter->CloudPoint Seed Nucleation Phase (Stir 30 min, 25°C) CloudPoint->Seed Critical Control Point Crystallize Full Antisolvent Addition (Cool to 4°C) Seed->Crystallize Isolate Filtration & Vacuum Dry Crystallize->Isolate

Figure 2: Recrystallization workflow optimizing yield and preventing oiling out.

Handling & Stability (Safety)[5][6]

  • Hygroscopicity: The HCl salt is extremely hygroscopic. Exposure to ambient air will cause the powder to clump and eventually deliquesce. Store under Argon or Nitrogen at 2–8°C.[3]

  • Acidity: Aqueous solutions are highly acidic. Wear gloves and eye protection (GHS H319/H315).[7]

  • Analysis: Purity should be confirmed via HPLC (chiral column required for enantiomeric excess) or specific optical rotation

    
    .
    
    • Reference Rotation:

      
       to 
      
      
      
      (c=1, H
      
      
      O) for the (S)-isomer; the (R)-isomer will be positive (
      
      
      ) in magnitude, though specific literature values should be validated as they depend on pH and concentration.

References

  • PubChem. Compound Summary: 4-Amino-2-hydroxybutanoic acid.[1][5] National Library of Medicine. Available at: [Link]

  • Google Patents.Process for the production of 4-aminobutyric acid derivatives (US4290972A). Describes synthesis and purification via ion exchange and crystallization.

Sources

(R)-4-amino-2-hydroxybutanoic acid hydrochloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of (R)-4-amino-2-hydroxybutanoic acid Hydrochloride

Introduction

(R)-4-amino-2-hydroxybutanoic acid hydrochloride is a chiral amino acid derivative of significant interest in pharmaceutical research and development. Its structure, featuring a primary amine, a secondary alcohol, and a carboxylic acid, makes it a versatile building block in the synthesis of complex molecules, notably as a key side-chain component in semi-synthetic aminoglycoside antibiotics like amikacin.[1] The precise characterization of this molecule is paramount for ensuring purity, confirming stereochemistry, and guaranteeing its performance in subsequent synthetic steps.

This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for (R)-4-amino-2-hydroxybutanoic acid hydrochloride. As a senior application scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral output. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for the analytical characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

The structural integrity of (R)-4-amino-2-hydroxybutanoic acid hydrochloride is confirmed through a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • Mass Spectrometry (MS) confirms the molecular mass and elemental composition.

  • Infrared (IR) Spectroscopy identifies the key functional groups present (amine salt, alcohol, carboxylic acid).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework.

Caption: Structure of (R)-4-amino-2-hydroxybutanoic acid Hydrochloride with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for confirming the molecular weight of a compound. For a polar, non-volatile molecule like an amino acid hydrochloride, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecule as an intact protonated species, [M+H]⁺.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~1 mg of (R)-4-amino-2-hydroxybutanoic acid hydrochloride in 1 mL of a suitable solvent system (e.g., 50:50 water/acetonitrile with 0.1% formic acid). The acid helps to promote protonation for positive ion mode analysis.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Source Parameters: Optimize ESI source parameters, including capillary voltage (~3-4 kV), source temperature (~100-150 °C), and sheath/auxiliary gas flow rates to achieve a stable signal.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Perform both a full scan (MS1) to identify the parent ion and a tandem MS (MS/MS or MS2) experiment on the isolated parent ion to observe fragmentation.

Data Interpretation and Causality

The molecule of interest is the cation (R)-4-amino-2-hydroxybutan-1-aminium. However, in the ESI process, we typically observe the protonated form of the free base (C₄H₉NO₃, MW = 119.12 g/mol ).[1][2]

IonCalculated m/zObserved m/z (Typical)Interpretation
[M+H]⁺ 120.0655~120.1Molecular ion (protonated free base)
[M+H - H₂O]⁺ 102.0550~102.1Loss of water from the hydroxyl group
[M+H - HCOOH]⁺ 74.0600~74.1Loss of formic acid (a common neutral loss for amino acids)[3][4]

Expertise & Experience: The observation of the [M+H]⁺ peak at m/z ~120.1 immediately confirms the molecular weight of the underlying free amine. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental formula. For C₄H₁₀NO₃⁺, an exact mass of 120.0655 provides unambiguous confirmation, distinguishing it from other potential isobaric compounds. The fragmentation pattern, particularly the loss of water and formic acid, is highly characteristic of hydroxy amino acids and provides orthogonal validation of the structure.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy provides an invaluable fingerprint of the functional groups within a molecule. For an amino acid hydrochloride, the spectrum is characterized by several broad, overlapping features due to extensive hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid (R)-4-amino-2-hydroxybutanoic acid hydrochloride powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Data Interpretation and Causality
Wavenumber (cm⁻¹)IntensityAssignmentCausality
~3400–2500 Very Broad, StrongO-H (acid, alcohol) & N-H (ammonium) stretchesThis extremely broad feature is the hallmark of an amino acid salt. Extensive hydrogen bonding between the -OH, -COOH, and -NH₃⁺ groups causes a wide distribution of vibrational energies.[5][6]
~2950–2850 Medium, SharpAliphatic C-H stretchesStretching vibrations of the C-H bonds in the CH and CH₂ groups.
~1720 Strong, SharpC=O stretch (Carboxylic Acid)The carbonyl group of the protonated carboxylic acid. Its position here, rather than ~1600 cm⁻¹, confirms it is not a zwitterionic carboxylate.[6]
~1600 & ~1500 MediumN-H bends (Ammonium)Asymmetric and symmetric bending vibrations of the -NH₃⁺ group are characteristic of primary amine salts.[7]
~1200–1000 Medium-StrongC-O stretches (Acid & Alcohol)Coupled stretching vibrations from the C-OH of the alcohol and the C-O of the carboxylic acid.

Trustworthiness: The IR spectrum serves as a rapid and reliable identity check. The presence of the very broad "acid-amine" band, a sharp carbonyl peak around 1720 cm⁻¹, and the distinct ammonium bending modes provides a self-validating signature for an amino acid hydrochloride structure. The absence of a sharp N-H stretch around 3300-3400 cm⁻¹ confirms the amine is protonated.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for its ability to exchange with labile protons, simplifying the spectrum.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve high homogeneity and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent signal (e.g., HDO at ~4.79 ppm in D₂O).[8]

¹H NMR Data Interpretation

Solvent: D₂O, 400 MHz. Labile protons (-OH, -NH₃⁺, -COOH) will exchange with deuterium and will not be observed.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCausality
H2 (CH) ~4.1 – 4.3dd (doublet of doublets)1HThis proton is on the chiral carbon, adjacent to the electron-withdrawing hydroxyl and carboxyl groups, shifting it downfield. It is coupled to the two diastereotopic protons on C3.
H4 (CH₂) ~3.0 – 3.2t (triplet)2HAdjacent to the electron-withdrawing ammonium (-ND₃⁺) group, causing a significant downfield shift. It appears as a triplet due to coupling with the two protons on C3.
H3 (CH₂) ~1.8 – 2.1m (multiplet)2HThese protons are diastereotopic and are coupled to both H2 and H4, resulting in a complex multiplet. This signal is the most upfield of the backbone protons.[1]
¹³C NMR Data Interpretation

Solvent: D₂O, 100 MHz

Carbon AssignmentChemical Shift (δ, ppm)Causality
C1 (COOH) ~175.3Carboxyl Carbon
C2 (CH-OH) ~68-70Alcohol-bearing Carbon
C4 (CH₂-N) ~38-40Amine-bearing Carbon
C3 (CH₂) ~32-34Aliphatic Carbon

Authoritative Grounding: The assignments are based on established principles of NMR spectroscopy where chemical shifts are dictated by the local electronic environment.[9] Electronegative atoms like oxygen and nitrogen withdraw electron density, "deshielding" the adjacent nuclei and shifting their resonance signals downfield (to higher ppm values). The use of D₂O simplifies the ¹H NMR spectrum by removing the signals from exchangeable protons, allowing for an unambiguous analysis of the carbon-hydrogen backbone.

Integrated Spectroscopic Workflow

A logical workflow is crucial for efficient and accurate structure elucidation. The interplay between MS, IR, and NMR provides a self-reinforcing system of checks and balances.

G start Start: Unknown Sample ms Step 1: Mass Spectrometry (ESI-MS) start->ms ir Step 2: Infrared Spectroscopy (FTIR) ms->ir Output: Molecular Weight & Elemental Formula elucidate Step 4: Integrated Data Analysis & Structure Elucidation ms->elucidate nmr Step 3: NMR Spectroscopy (¹H, ¹³C, 2D) ir->nmr Output: Functional Groups (-NH₃⁺, -OH, -COOH) ir->elucidate nmr->elucidate Output: C-H Framework & Connectivity result Confirmed Structure: (R)-4-amino-2-hydroxybutanoic acid hydrochloride elucidate->result

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectral analysis of (R)-4-amino-2-hydroxybutanoic acid hydrochloride through Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides an unambiguous confirmation of its chemical structure. The molecular weight is verified by the [M+H]⁺ ion in the mass spectrum. The key functional groups—an ammonium salt, a carboxylic acid, and a secondary alcohol—are definitively identified by their characteristic vibrational modes in the IR spectrum. Finally, ¹H and ¹³C NMR spectroscopy maps the precise atomic connectivity and confirms the carbon-hydrogen backbone. This integrated, multi-technique approach represents the gold standard for chemical characterization, ensuring the identity, purity, and quality of critical reagents used in research and drug development.

References

  • iChemical. (S)-4-Amino-2-hydroxybutanoic acid, CAS No. 40371-51-5. Available at: [Link]

  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 4-Amino-2-hydroxybutanoic acid. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 4-Amino-2-hydroxybutyric acid, (S)-(-)-. Available at: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • Chemistry LibreTexts. 1H NMR Spectra and Interpretation (Part I). (2021). Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • University of Münster. Amino acids - Mass Spectrometry Data. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data (NMR). Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Available at: [Link]

  • Chemistry Steps. Interpreting IR Spectra. Available at: [Link]

Sources

Precision Stereochemistry of (R)-4-Amino-2-Hydroxybutanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Quality Control

Executive Summary

Target Molecule: (R)-4-amino-2-hydroxybutanoic acid hydrochloride Synonyms: (R)-HABA, (R)-GABOB (Note: GABOB is frequently used for the 3-hydroxy isomer; strict IUPAC distinction is required), (R)-4-amino-2-hydroxybutyric acid.[1][2][3][4] CAS: 31771-40-1 (Generic/Isomer specific varies) Molecular Weight: 155.58 g/mol (HCl salt)

This technical guide addresses the stereoselective synthesis and validation of (R)-4-amino-2-hydroxybutanoic acid. While the (S)-enantiomer is the well-known side chain of the aminoglycoside antibiotic Amikacin , the (R)-enantiomer possesses distinct pharmacological properties as a GABA receptor modulator and NMDA antagonist. This guide provides a robust workflow for researchers requiring high enantiomeric excess (ee > 99%) and absolute configuration confirmation.

Part 1: Stereochemical Fundamentals[6]

The biological activity of 4-amino-2-hydroxybutanoic acid is governed by the chirality at the C2 position .

  • Configuration: (R) (Rectus)

  • Cahn-Ingold-Prelog (CIP) Priority:

    • -OH (Hydroxyl group at C2)

    • -COOH (Carboxyl group at C1)

    • -CH2CH2NH2 (Aminoethyl chain at C3)

    • -H (Hydrogen)

Visualizing the (R)-Enantiomer: When the lowest priority group (-H) is oriented away from the viewer, the sequence from -OH → -COOH → -Alkyl follows a clockwise direction.

Stereochemistry Center Chiral Center (C2) OH 1. -OH (Highest) Center->OH COOH 2. -COOH Center->COOH Chain 3. -CH2CH2NH2 Center->Chain H 4. -H (Lowest) Center->H OH->COOH Clockwise (R) COOH->Chain

Caption: Cahn-Ingold-Prelog priority assignment for (R)-4-amino-2-hydroxybutanoic acid.

Part 2: Synthetic Pathways

To ensure the (R)-configuration, "Chiral Pool" synthesis starting from D-Malic acid is the most reliable method for laboratory scale, avoiding the yield losses associated with resolution of racemates.

Protocol: Selective Reduction of D-Malic Acid Derivative

This method utilizes D-Malic acid (which has the (R)-configuration at C2) to establish the stereocenter, followed by selective reduction of the beta-carboxyl group.

Reagents:

  • Precursor: D-Malic acid

  • Reagent A: Acetyl chloride / Methanol (Esterification)

  • Reagent B: Borane-dimethyl sulfide (BH3·DMS) (Selective reduction)

  • Reagent C: Tosyl chloride / Pyridine

  • Reagent D: Sodium Azide (NaN3)

  • Reagent E: H2 / Pd/C (Hydrogenation)

Step-by-Step Workflow:

  • Diester Formation: Reflux D-Malic acid in MeOH with catalytic Acetyl Chloride to form Dimethyl D-malate.

  • Regioselective Reduction: Treat with BH3·DMS (1.0 eq) at 0°C. The β-ester (C4) is reduced faster than the α-ester (C1) due to the chelating effect of the α-hydroxyl group, yielding the diol-ester (Methyl (R)-3,4-dihydroxybutanoate). Note: Strict temperature control is vital to prevent over-reduction.

  • Selective Tosylation: React with 1.0 eq TsCl in pyridine. The primary alcohol (C4) is tosylated preferentially over the secondary alcohol (C2).

  • Azide Displacement: React the tosylate with NaN3 in DMF at 60°C to install the nitrogen at C4.

  • Hydrogenation & Hydrolysis:

    • Hydrogenate the azide (H2, Pd/C) to the amine.[5]

    • Hydrolyze the methyl ester (LiOH, THF/H2O).[5]

    • Acidify with HCl/Dioxane to precipitate the target (R)-4-amino-2-hydroxybutanoic acid hydrochloride .

Synthesis Start D-Malic Acid (Chiral Pool Source) Step1 1. Dimethyl Ester Formation (MeOH, AcCl) Start->Step1 Step2 2. Regioselective Reduction (BH3-DMS, 0°C) Step1->Step2 Yields 3,4-diol ester Step3 3. Primary Alcohol Tosylation (TsCl, Pyridine) Step2->Step3 Targeting C4-OH Step4 4. Azide Displacement (NaN3, DMF) Step3->Step4 SN2 Reaction Step5 5. Hydrogenation & Hydrolysis (Pd/C, H2 -> HCl) Step4->Step5 Azide -> Amine End (R)-4-amino-2-hydroxybutanoic acid HCl Step5->End

Caption: Synthetic route from D-Malic Acid ensuring retention of the (R)-stereocenter.

Part 3: Analytical Validation (Self-Validating Protocol)

Standard HPLC is insufficient for enantiomeric purity.[5] The Marfey’s Reagent method is the industry gold standard for amino acid chirality, converting enantiomers into diastereomers with distinct retention times on achiral C18 columns.[5]

Method: Marfey’s Reagent Derivatization

Principle: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the amine of HABA.

  • (R)-HABA + L-FDAA → (R,L)-Diastereomer

  • (S)-HABA + L-FDAA → (S,L)-Diastereomer

Protocol:

  • Preparation: Dissolve 1 mg of sample in 100 µL H2O.

  • Derivatization: Add 200 µL of 1% FDAA in acetone and 40 µL of 1M NaHCO3.

  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Cool and add 20 µL of 2M HCl to stop the reaction.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 4.6 x 250mm).[5]

    • Mobile Phase A: 0.1% TFA in Water.[5]

    • Mobile Phase B: Acetonitrile.[5][6]

    • Gradient: 10% to 50% B over 45 minutes.

    • Detection: UV at 340 nm.[5][6]

Data Interpretation: Because of the intramolecular hydrogen bonding in the D-amino acid derivatives (analogous to the R-isomer here), the elution order is predictable.

  • Elution Order: The (R,L)-diastereomer typically elutes after the (S,L)-diastereomer on C18 columns due to increased hydrophobicity.

  • Acceptance Criteria: The area of the (S)-peak must be < 0.5% for > 99.5% ee.

ParameterSpecification
Appearance White, hygroscopic crystalline powder
Purity (HPLC) > 98.0%
Chiral Purity (Marfey's) > 99.0% ee
Specific Rotation [α]20/D +28.0° to +32.0° (c=1, H2O) Note: (S) is negative
1H NMR (D2O) δ 4.25 (dd, 1H, H-2), 3.10 (t, 2H, H-4), 2.15-1.95 (m, 2H, H-3)
Part 4: Pharmacological Context

Researchers must distinguish (R)-HABA from its structural analogs to interpret data correctly.

  • NMDA Receptor: (R)-HABA acts as a competitive antagonist at the glycine binding site.

  • GABA Receptors: It shows weak partial agonist activity at GABA-B receptors but is significantly less potent than GABA itself.[5]

  • Comparison to Amikacin Side Chain: The (S)-isomer (L-HABA) is used in Amikacin to inhibit bacterial enzymes (aminoglycoside acetyltransferases) that deactivate the drug. The (R)-isomer does not confer this protection to the same extent, making stereochemical purity critical for antibiotic synthesis precursors.[7]

References
  • Synthesis & Resolution

    • Han, S., et al. "Chemoenzymatic synthesis of (R)- and (S)-4-amino-2-hydroxybutanoic acid." Tetrahedron: Asymmetry, 2006.[5]

  • Analytical Method (Marfey's Reagent)

    • Bhushan, R., & Bruckner, H. "Marfey's reagent for chiral amino acid analysis: a review."[5] Amino Acids, 2004.[5][8][9]

  • Pharmacology

    • Krogsgaard-Larsen, P., et al. "GABA agonists and antagonists.[5] Structure-activity relationships." Journal of Neurochemistry, 1986.[5]

  • Amikacin Stereochemistry

    • U.S. Pharmacopeia (USP) Monograph: Amikacin Sulfate.[5] (Defines the (S)-(-)-4-amino-2-hydroxybutyryl moiety).[1][10]

Sources

An In-depth Technical Guide to (R)-4-amino-2-hydroxybutanoic acid hydrochloride: From Synthesis to Neuromodulatory and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-amino-2-hydroxybutanoic acid hydrochloride, a chiral amino acid derivative of significant interest, stands at the intersection of antimicrobial development and neuroscience research. This guide provides a comprehensive technical overview of its chemical identity, synthesis, and multifaceted applications. As a critical building block in the semi-synthesis of advanced aminoglycoside antibiotics and an emerging modulator of key central nervous system receptors, this compound presents a compelling case for continued investigation and application in drug discovery and development. This document will delve into the technical nuances of its synthesis, explore its established role in combating antibiotic resistance, and shed light on its potential as a neuromodulatory agent.

Section 1: Chemical Identity and Properties

(R)-4-amino-2-hydroxybutanoic acid hydrochloride is the hydrochloride salt of the (R)-enantiomer of 4-amino-2-hydroxybutanoic acid. The stereochemistry at the C2 position is crucial for its biological activity and its utility as a chiral building block in complex organic synthesis.

Synonyms and Identifiers

To facilitate comprehensive literature and database searches, a compilation of known synonyms and chemical identifiers is provided below. It is noteworthy that while "(R)-Gabobutin" is a frequently cited synonym in research literature, it does not appear to be a commercial trade name.

Identifier Type Value
IUPAC Name (2R)-4-amino-2-hydroxybutanoic acid hydrochloride
Synonyms (R)-Gabobutin hydrochloride, (2R)-4-amino-2-hydroxybutyric acid hydrochloride
CAS Number 117173-81-6
Molecular Formula C₄H₁₀ClNO₃
Molecular Weight 155.58 g/mol
Parent Compound CAS 31771-40-1 ((R)-4-amino-2-hydroxybutanoic acid)
Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, (R)-4-amino-2-hydroxybutanoic acid, is presented in the following table. These properties are essential for its handling, formulation, and application in various experimental settings.

Property Value Source
Appearance White to off-white crystalline powder
Melting Point 196-206 °C
Solubility Soluble in water
Optical Rotation [α]²⁰/D = -28.5 to -32.5° (c=1 in H₂O)

Section 2: Synthesis and Manufacturing

The stereoselective synthesis of (R)-4-amino-2-hydroxybutanoic acid is a critical aspect of its utility. Both chemical and biocatalytic methods have been developed to produce this chiral molecule with high purity.

Chemical Synthesis

A common chemical route involves the transformation of a propionic acid derivative. This multi-step process, while effective, often requires protecting groups and harsh reaction conditions.

The following protocol is a representative example of a chemical synthesis approach based on published methodologies[1].

  • Nitrile Formation: A suitable starting material, such as a protected L-aspartic acid derivative, is reacted with an alkanoic acid anhydride in pyridine to convert a carboxamide group into a nitrile.

  • Reduction: The resulting nitrile intermediate is then catalytically hydrogenated using a suitable catalyst (e.g., platinum oxide or palladium on carbon) to reduce the nitrile group to an aminomethyl group.

  • Deprotection and Purification: Any protecting groups are removed, and the final product is purified using techniques such as ion-exchange chromatography. The purified L-4-amino-2-hydroxybutyric acid can be isolated by crystallization from a solvent/anti-solvent system (e.g., ethanol/water)[1].

Biocatalytic Synthesis

More recently, enzymatic methods have emerged as a greener and highly stereoselective alternative. These methods leverage the specificity of enzymes to achieve high enantiomeric excess under mild reaction conditions.

A highly efficient biocatalytic approach utilizes a two-enzyme cascade[2].

  • Reaction Setup: A one-pot reaction is prepared containing a pyruvate aldolase and an (R)-selective transaminase in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Substrate Addition: The reaction is initiated by the addition of simple starting materials: formaldehyde and L-alanine.

  • Enzymatic Conversion: The aldolase catalyzes the condensation of pyruvate (generated in situ) and formaldehyde, while the transaminase stereoselectively converts the resulting keto acid to (R)-4-amino-2-hydroxybutanoic acid.

  • Product Isolation: The product is isolated from the reaction mixture, often achieving high yields (>90%) and excellent enantiomeric excess (>99%)[2].

Biocatalytic_Synthesis cluster_0 Enzymatic Cascade Pyruvate Pyruvate Keto_acid Intermediate Keto Acid Pyruvate->Keto_acid Pyruvate Aldolase Formaldehyde Formaldehyde Formaldehyde->Keto_acid R_AHBA (R)-4-amino-2- hydroxybutanoic acid Keto_acid->R_AHBA (R)-selective Transaminase Pyruvate_regen Pyruvate R_AHBA->Pyruvate_regen Co-product L_Alanine L-Alanine L_Alanine->R_AHBA

Caption: Biocatalytic synthesis of (R)-4-amino-2-hydroxybutanoic acid.

Section 3: Applications in Drug Development

Combating Antibiotic Resistance: A Key Building Block for Aminoglycosides

The primary and most well-established application of (R)-4-amino-2-hydroxybutanoic acid is in the semi-synthesis of advanced aminoglycoside antibiotics, most notably amikacin and plazomicin[2]. The addition of the (R)-4-amino-2-hydroxybutyryl side chain to the kanamycin A scaffold is a critical modification that sterically hinders the action of bacterial aminoglycoside-modifying enzymes, a major mechanism of resistance[2].

The synthesis of amikacin from kanamycin A and (R)-4-amino-2-hydroxybutanoic acid is a multi-step process that requires careful control of protecting groups and reaction conditions.

Amikacin_Synthesis Kanamycin_A Kanamycin A Protected_Kanamycin Protected Kanamycin A Kanamycin_A->Protected_Kanamycin Protection of Amino Groups Coupled_Product Coupled Product Protected_Kanamycin->Coupled_Product Activated_AHBA Activated (R)-4-amino-2- hydroxybutanoic acid Activated_AHBA->Coupled_Product Acylation Amikacin Amikacin Coupled_Product->Amikacin Deprotection

Caption: Simplified workflow for the synthesis of Amikacin.

Neuromodulatory Potential: Targeting NMDA and GABA Receptors

Emerging research has identified (R)-4-amino-2-hydroxybutanoic acid as a modulator of key neurotransmitter receptors in the central nervous system. It has been shown to act as an antagonist at N-methyl-D-aspartate (NMDA) receptors and as a modulator of γ-aminobutyric acid (GABA) receptors, particularly GABAB receptors[2]. This dual activity suggests its potential for the development of novel therapeutics for a range of neurological and psychiatric disorders.

To quantitatively assess the affinity of (R)-4-amino-2-hydroxybutanoic acid for the NMDA receptor, a competitive radioligand binding assay can be employed. The following is a representative protocol.

  • Membrane Preparation: Prepare crude synaptic membranes from a suitable source, such as rat brain tissue.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a microtiter plate, combine the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653), and varying concentrations of (R)-4-amino-2-hydroxybutanoic acid hydrochloride.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a specified time to allow for binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Quantify the amount of bound radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Section 4: Safety and Handling

(R)-4-amino-2-hydroxybutanoic acid hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation[2]. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

(R)-4-amino-2-hydroxybutanoic acid hydrochloride is a versatile chiral molecule with significant and diverse applications in the pharmaceutical sciences. Its established role as a cornerstone in the development of life-saving aminoglycoside antibiotics continues to be of paramount importance in the fight against bacterial resistance. Furthermore, its emerging profile as a modulator of NMDA and GABA receptors opens exciting new avenues for the discovery of novel treatments for neurological disorders. The synthetic methodologies, both chemical and biocatalytic, provide accessible routes to this valuable compound, enabling further research and development. As our understanding of its biological activities deepens, (R)-4-amino-2-hydroxybutanoic acid hydrochloride is poised to remain a molecule of high interest to the scientific and drug development communities.

References

  • Google Patents. (1981).
  • PubChem. (R)-4-Amino-2-hydroxybutanoic acid hydrochloride. [Link]

  • PubChem. (2R)-4-Amino-2-hydroxybutyric acid. [Link]

Sources

Technical Guide: Chemoinformatics & Characterization of (R)-4-amino-2-hydroxybutanoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (R)-4-amino-2-hydroxybutanoic acid hydrochloride Synonyms: (R)-GABOB HCl, (R)-


-amino-

-hydroxybutyric acid HCl Therapeutic Class: GABA Analogue / Anticonvulsant

This technical guide provides a definitive reference for the chemoinformatics, synthesis, and analytical validation of (R)-4-amino-2-hydroxybutanoic acid hydrochloride. As a chiral derivative of the neurotransmitter GABA, the (R)-enantiomer exhibits distinct pharmacological activity compared to its (S)-counterpart and the racemate. This document establishes the correct InChI identifiers to prevent database propagation errors and outlines a self-validating workflow for its production and quality control.

Part 1: Chemical Identity & Informatics[1][2][3][4]

Precise chemoinformatic identification is critical for distinguishing the active pharmaceutical ingredient (API) from its salt forms and enantiomers. The InChI standard treats the "parent" (active moiety) and the "salt" as distinct layers.

Core Identifiers
Identifier TypeValueTechnical Note
InChI Key (Parent) IVUOMFWNDGNLBJ-GSVOUGTGSA-N Hashed key for the zwitterionic/neutral parent. Used for biological activity lookups.[1][2][3]
InChI String (Parent) InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1Defines the (R)-stereochemistry via the /t3- layer.[4][5][6][2]
InChI String (HCl Salt) InChI=1S/C4H9NO3.ClH/c5-2-1-3(6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m1./s1Explicitly includes the stoichiometric hydrochloride component.
CAS Number 31771-40-1 Specific to the (R)-enantiomer (Parent).[5]
Molecular Formula

Includes HCl (MW: 155.58 g/mol ).
Stereochemical Designation[6]
  • Chiral Center: C2 (alpha to the carboxyl group).

  • Configuration: (R)-Absolute configuration.

  • CIP Priority: -OH > -COOH >

    
     > -H.
    
  • Significance: The (R)-enantiomer is the bioactive form, functioning as a specific agonist for GABA receptors. The (S)-enantiomer is significantly less active.

Part 2: Synthesis & Manufacturing Pathways

To ensure high enantiomeric excess (ee%), a stereoselective synthesis or resolution is required. Two primary routes are validated for research and scale-up: the Chiral Pool Approach (from L-Malic Acid or similar precursors) and the Chemical Resolution of the nitrile intermediate.

Below is the workflow for the Nitrile Intermediate Reduction route, which is favored for its scalability and use of accessible precursors.

Synthetic Workflow Diagram

G Start Start: Propionic Acid Derivative (Carboxamido group) Step1 Step 1: Dehydration (Acetic Anhydride/Pyridine) Start->Step1 Dehydration Inter1 Intermediate: Nitrile (Cyanohydrin derivative) Step1->Inter1 Step2 Step 2: Hydrolysis (Restore 2-OH group) Inter1->Step2 If acylated Step3 Step 3: Catalytic Hydrogenation (Reduction of CN to CH2NH2) Step2->Step3 H2 / Catalyst Product Crude (R)-GABOB Step3->Product SaltForm Step 4: Salt Formation (HCl in anhydrous solvent) Product->SaltForm HCl gas/Et2O Final Final: (R)-GABOB HCl (>99% ee) SaltForm->Final Crystallization

Figure 1: Synthetic pathway via nitrile intermediate reduction.[5] This route ensures the preservation of the carbon skeleton while converting the terminal nitrile to the primary amine.

Protocol Causality
  • Nitrile Formation: The conversion of the amide to a nitrile prevents over-reduction and allows for controlled hydrogenation of the terminal carbon to an amine.

  • Hydrogenation: Catalytic hydrogenation (e.g., Raney Ni or Pd/C) is chosen over hydride reagents (LiAlH4) to prevent racemization of the C2 hydroxyl center, which is sensitive to strong basic conditions.

  • Salt Formation: The final step involves treating the free zwitterion with anhydrous HCl (gas or ethereal solution). This is critical because the hydrochloride salt is non-hygroscopic and chemically stable, unlike the amorphous free acid.

Part 3: Analytical Validation (Quality Control)

Trustworthiness in data comes from self-validating analytical systems. A single method is insufficient for chiral compounds.

Analytical Workflow

QC cluster_ID Identity Confirmation cluster_Purity Purity & Chirality Sample Batch Sample: (R)-GABOB HCl NMR 1H-NMR (D2O) Confirm Structure Sample->NMR MS HRMS (ESI+) [M+H]+ = 120.066 Sample->MS HPLC Chiral HPLC (Crownpak CR(+) or similar) Sample->HPLC Polarimetry Specific Rotation [α]20/D approx -20° to -30° Sample->Polarimetry Decision Release Batch NMR->Decision Pass MS->Decision Pass HPLC->Decision ee > 98% Polarimetry->Decision Negative Rotation

Figure 2: Multi-modal analytical control strategy ensuring structural identity and enantiomeric purity.

Key Analytical Parameters
  • Specific Rotation: The (R)-enantiomer is levorotatory.

    • Expected value:

      
       (
      
      
      
      ).
    • Note: If the rotation is positive, you have isolated the (S)-enantiomer or the measurement conditions (solvent/pH) are incorrect.

  • Chiral HPLC: Standard C18 columns cannot separate enantiomers. Use a chiral stationary phase (e.g., Crown ether-based columns like Crownpak CR) which are specific for amino acids.

    • Mobile Phase: Perchloric acid (pH 1.5) is often used to ensure the amine is protonated for interaction with the crown ether.

Part 4: Biological Context & Mechanism

(R)-GABOB is a structural analogue of the inhibitory neurotransmitter GABA. The presence of the hydroxyl group at the beta-position (relative to the amine) or alpha-position (relative to carboxyl) confers unique binding properties.

Mechanism of Action
  • GABA-B Agonist: It acts as a specific agonist at GABA-B receptors, mediating slow, prolonged inhibitory signals.

  • Metabolic Stability: The hydroxyl group hinders the action of GABA-transaminase (GABA-T), making GABOB more metabolically stable than GABA itself, allowing for a longer half-life in the CNS.

Data Summary Table
PropertyData PointRelevance
Molecular Weight 155.58 g/mol (Salt)Calculation of molarity for dosing.
Solubility High in

, Low in EtOH
Formulation requires aqueous buffers.
pKa Values ~4.0 (COOH), ~10.5 (

)
Zwitterionic at physiological pH.
Toxicity Low (Endogenous metabolite)High therapeutic index.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5287507, (2R)-4-amino-2-hydroxybutanoic acid. Retrieved February 7, 2026 from [Link]

  • Ohfune, Y., & Tomita, M. (1982).Total synthesis of (-)-anisomycin and its derivatives. (Contextual reference for hydroxy-amino acid synthesis). Journal of the American Chemical Society.

Sources

Methodological & Application

Application Note: (R)-4-amino-2-hydroxybutanoic Acid in Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-4-amino-2-hydroxybutanoic acid (also known as (R)-GABOB or HABA) is the critical chiral side chain responsible for the broad-spectrum activity of the semi-synthetic aminoglycoside Amikacin .[1] By acylating the N-1 amino group of the 2-deoxystreptamine moiety of Kanamycin A with HABA, the resulting molecule gains resistance to bacterial Aminoglycoside Modifying Enzymes (AMEs).

This application note details the Zinc-Chelation Protocol , a field-proven method that supersedes low-yield direct acylation strategies.[1] By using Zn(II) to transiently mask competing amine groups, researchers can achieve high regioselectivity for the N-1 position, significantly reducing expensive downstream purification of isomers.

Technical Specifications: (R)-HABA Hydrochloride[1]

ParameterSpecification
Chemical Name (R)-4-amino-2-hydroxybutanoic acid hydrochloride
CAS Number 7013-05-0 (Free acid: 7013-07-2)
Formula C₄H₉NO₃[1][2] · HCl
Molecular Weight 155.58 g/mol (Salt); 119.12 g/mol (Free Acid)
Chirality (R)-Isomer (Crucial for bioactivity; (S)-isomer is inactive)
Appearance White to off-white crystalline powder
Solubility Highly soluble in water; slightly soluble in EtOH
Melting Point 200–212 °C (dec)
Key Impurity (S)-isomer (Must be < 1.0% for pharmaceutical grade)

Mechanism of Action: The "Steric Shield"

The efficacy of Amikacin relies on the HABA side chain functioning as a steric shield. Bacterial resistance to Kanamycin is primarily driven by enzymes (AAC, ANT, APH) that phosphorylate, adenylate, or acetylate specific hydroxyl and amino groups.

The (R)-HABA moiety at the N-1 position sterically hinders these enzymes from accessing the N-3 and O-4' sites, while preserving the molecule's ability to bind the bacterial 30S ribosome.[1]

G Kanamycin Kanamycin A (Susceptible) Amikacin Amikacin (Resistant) Kanamycin->Amikacin + HABA (N-1 Acylation) AMEs Aminoglycoside Modifying Enzymes (AAC, APH, ANT) Kanamycin->AMEs Enzymatic Inactivation HABA (R)-HABA Side Chain HABA->Amikacin Amikacin->AMEs Steric Hindrance (Enzyme Blocked) Ribosome 30S Ribosome (Target) Amikacin->Ribosome High Affinity Binding AMEs->Ribosome Binding Blocked

Figure 1: Mechanism of Resistance Evasion. The HABA side chain prevents enzymatic inactivation without disrupting ribosomal binding.

Synthetic Protocol: The Zinc-Chelation Method[1]

Strategic Rationale

Kanamycin A contains four reactive amino groups (N-1, N-3, N-6', N-3'').[1][3] Direct acylation results in a statistical mixture of mono- and di-acylated products, with N-6' often being the most reactive.[1]

  • The Solution: Zinc Acetate [Zn(OAc)₂] forms a coordination complex with the vicinal amino-hydroxyl groups of Kanamycin, effectively "masking" the N-3 and N-6' positions.[1] This leaves the N-1 amino group free and nucleophilic for reaction with the activated HABA ester.[1]

Pre-requisite: Activation of HABA

Before coupling, the amino group of HABA must be protected (typically Cbz or Boc) and the carboxylic acid activated (typically NHS-ester).

  • Reagent: N-benzyloxycarbonyl-(R)-4-amino-2-hydroxybutyric acid N-hydroxysuccinimide ester (Cbz-HABA-NHS).[1]

Step-by-Step Coupling Protocol

Materials:

  • Kanamycin A (Free Base)[4]

  • Zinc Acetate Dihydrate[1]

  • Cbz-HABA-NHS Active Ester[1]

  • Solvents: Water, DMSO (or 50% aq. DMF)

  • Reagents: Ethylenediamine (or Ammonia), Amberlite IRC-50 resin.[1]

Procedure:

  • Complexation (The Masking Step):

    • Dissolve 10.0 g (20.6 mmol) of Kanamycin A in 100 mL of water.

    • Add 13.6 g (61.8 mmol, 3 eq) of Zinc Acetate dihydrate.

    • Stir at room temperature for 1 hour. The solution typically remains clear or turns slightly hazy as the Zn-Kanamycin complex forms.[1]

    • Note: The stoichiometry of 3:1 Zn:Kanamycin is critical to ensure full blockade of N-3 and N-6'.[1]

  • Acylation (The Coupling):

    • Dissolve 8.4 g (24 mmol, ~1.2 eq) of Cbz-HABA-NHS ester in 80 mL of DMSO (or DMF).

    • Add the active ester solution dropwise to the aqueous Zn-Kanamycin complex over 30 minutes.[1]

    • Stir vigorously at room temperature for 16–24 hours.

    • Monitoring: Monitor reaction by TLC (System: CHCl₃:MeOH:NH₄OH 1:1:1).[1] Look for the disappearance of the active ester and the formation of the mono-acylated product.

  • De-complexation (Zinc Removal):

    • The zinc must be removed to release the protected intermediate.

    • Add excess Ethylenediamine or Ammonium Hydroxide (approx 10 eq) to the reaction mixture.

    • Stir for 1 hour. The amine ligand displaces Kanamycin from the zinc center.

  • Purification of Intermediate:

    • Load the mixture onto a cation exchange column (e.g., Amberlite IRC-50, NH₄⁺ form).

    • Wash with water to remove zinc salts and solvents.[1]

    • Elute the product with 0.5 M – 1.0 M NH₄OH.

    • Concentrate fractions containing the N-Cbz-Amikacin intermediate.[1]

  • Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in water/methanol (1:1).

    • Add 5% Pd/C catalyst (10% w/w loading).

    • Hydrogenate at 30–50 psi H₂ for 4–6 hours to remove the Cbz group.

    • Filter catalyst and lyophilize to obtain crude Amikacin.[1]

Quality Control & Impurity Profiling

The primary challenge in this synthesis is distinguishing the N-1 isomer (Amikacin) from the N-3 or N-6' isomers (inactive byproducts).[1]

HPLC Method for Isomer Differentiation:

  • Column: C18 Reverse Phase (High pH stability required).

  • Mobile Phase: 0.1 M Sodium Sulfate (pH 3.0) / Acetonitrile.[1]

  • Detection: Post-column derivatization with Ninhydrin (since Amikacin lacks a strong chromophore) or ELSD/CAD detection.

  • Criteria:

    • Amikacin (N-1 acylated): Retention time ~1.0x[1]

    • BB-K8 (N-6' acylated isomer): Retention time ~0.85x[1]

    • Di-acylated impurities: Retention time >1.5x[1]

Process Workflow Diagram

Workflow cluster_0 Raw Materials HABA (R)-HABA HCl Activate Activation (NHS/DCC + Cbz-Cl) HABA->Activate Kana Kanamycin A ZnComplex Zn(II) Complexation (Masks N-3/N-6') Kana->ZnComplex ActiveEster Cbz-HABA-NHS (Active Ester) Activate->ActiveEster Coupling Regioselective Coupling (DMSO/H2O) ActiveEster->Coupling ZnComplex->Coupling + Active Ester Dezinc De-Zincing (NH4OH/Resin) Coupling->Dezinc Deprotect Hydrogenolysis (Pd/C, H2) Dezinc->Deprotect Purify Ion Exchange Chromatography Deprotect->Purify Final Amikacin Sulfate Purify->Final

Figure 2: Synthetic Workflow for Amikacin Production.[1] Note the convergence of the activated HABA side chain with the Zinc-protected Kanamycin core.

Safety & Handling

  • HABA HCl: Irritant to eyes and skin.[1] Handle with standard PPE.[1]

  • Active Esters: Potent sensitizers.[1] Avoid inhalation of dust.[1]

  • Zinc Acetate: Environmental hazard.[1][5] Aqueous waste containing Zinc must be segregated and treated (not poured down the drain).

References

  • Kawaguchi, H., et al. (1972).[3] Synthesis of Amikacin (BB-K8). Journal of Antibiotics, 25(12), 695-708.

  • U.S. Patent 3,781,268. (1973).[1] Kanamycin A Derivatives and Process for Preparation Thereof. (The foundational patent for Amikacin synthesis).

  • European Patent EP0218292A1. (1987).[1] Novel process for the synthesis of amikacin. (Details the Zinc-chelation high-yield method).

  • PubChem Compound Summary. (2023). (R)-4-amino-2-hydroxybutanoic acid.[1] National Center for Biotechnology Information.[1]

  • Frontiers in Microbiology. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs. (Discusses the role of the HABA side chain in resistance).

Sources

Application Note: (R)-4-Amino-2-Hydroxybutanoic Acid Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating GABAergic signaling, transporter kinetics, and neuropharmacology. It focuses on the specific enantiomer (R)-4-amino-2-hydroxybutanoic acid hydrochloride , distinct from its regioisomer GABOB (4-amino-3-hydroxybutanoic acid) and its enantiomer (S)-HABA (used in antibiotic synthesis).

Introduction & Chemical Identity

(R)-4-amino-2-hydroxybutanoic acid hydrochloride (also known as (R)-2-hydroxy-GABA) is a chiral structural analogue of the inhibitory neurotransmitter


-aminobutyric acid (GABA). Unlike GABOB (which bears a hydroxyl group at the 

-carbon/position 3), this compound features a hydroxyl group at the

-carbon (position 2) relative to the carboxylate.

In neuroscience research, this compound is utilized primarily to probe the stereospecificity of GABA transporters (GATs) and GABA receptors . While its (S)-enantiomer is widely known as the side-chain moiety of the aminoglycoside antibiotic Amikacin, the (R)-enantiomer is of specific interest for elucidating the structure-activity relationships (SAR) of the GABAergic system.

Key Chemical Properties
PropertyDetail
IUPAC Name (2R)-4-amino-2-hydroxybutanoic acid hydrochloride
Common Name (R)-2-Hydroxy-GABA; (R)-HABA
Molecular Formula

Role GABA Analogue, GAT Inhibitor Probe, Chiral Intermediate
Solubility Highly soluble in water (>50 mg/mL); soluble in DMSO
Stability Hygroscopic; store at -20°C in a desiccator

Mechanism of Action: The GABAergic Probe

The introduction of a hydroxyl group at the C2 position of the GABA backbone significantly alters the molecule's interaction with the "GABA pocket" on receptors and transporters.

GABA Transporter (GAT) Modulation

Research indicates that 4-amino-2-hydroxybutanoic acid acts as a competitive inhibitor of GABA uptake. Docking studies suggests that the compound binds to the GAT-1 transporter (and potentially GAT-3) in an "open-to-out" conformation.

  • Mechanism: It competes with endogenous GABA for the substrate binding site on GAT-1.

  • Physiological Outcome: Inhibition of uptake prolongs the residence time of GABA in the synaptic cleft, potentiating inhibitory postsynaptic currents (IPSCs).

  • Stereoselectivity: The (R)-enantiomer provides a critical control for verifying the stereochemical requirements of the GAT substrate pocket, often showing distinct affinity profiles compared to the (S)-enantiomer or the non-hydroxylated parent (GABA).

Receptor Interaction

While less potent than GABA itself, (R)-4-amino-2-hydroxybutanoic acid exhibits weak agonist activity at GABA-A receptors . It is often used in binding assays to determine the steric tolerance of the receptor's orthosteric site.

Pathway Visualization

The following diagram illustrates the compound's interference with synaptic clearance.

GAT_Mechanism Presynaptic Presynaptic Terminal Synapse Synaptic Cleft Presynaptic->Synapse GABA Release GAT1 GAT-1 Transporter Synapse->GAT1 Reuptake GABAA GABA-A Receptor Synapse->GABAA GABA Binding (Cl- Influx) Postsynaptic Postsynaptic Neuron GAT1->Presynaptic Recycling Compound (R)-4-Amino-2-Hydroxy Butanoic Acid Compound->Synapse Increases GABA Residence Time Compound->GAT1 Competitive Inhibition (Blocks Reuptake)

Caption: Mechanism of (R)-4-amino-2-hydroxybutanoic acid acting as a GAT-1 competitive inhibitor, enhancing synaptic GABA availability.

Experimental Protocols

Protocol A: In Vitro Slice Electrophysiology (GAT Inhibition)

Objective: To demonstrate the potentiation of GABAergic inhibition by blocking reuptake.

Materials:
  • Tissue: Acute hippocampal slices (300 µm) from Sprague-Dawley rats or C57BL/6 mice.

  • aCSF (Artificial Cerebrospinal Fluid): 124 mM NaCl, 2.5 mM KCl, 1.25 mM

    
    , 2 mM 
    
    
    
    , 1 mM
    
    
    , 26 mM
    
    
    , 10 mM Glucose. Saturated with 95%
    
    
    /5%
    
    
    .
  • Compound: (R)-4-amino-2-hydroxybutanoic acid HCl (dissolved in aCSF to 100 µM - 1 mM).

  • Stimulation: Concentric bipolar electrode placed in the Schaffer collaterals.

Methodology:
  • Preparation: Incubate slices in oxygenated aCSF at 32°C for 1 hour, then maintain at room temperature.

  • Recording Setup: Transfer slice to a submerged recording chamber (perfused at 2-3 mL/min). Perform whole-cell patch-clamp recording on a CA1 pyramidal neuron.

    • Internal Solution: Cs-gluconate based (to block

      
       channels and isolate 
      
      
      
      currents).
    • Voltage Clamp: Hold membrane potential at 0 mV (reversal potential for glutamatergic currents) to isolate GABAergic IPSCs, or at -70 mV with glutamate blockers (CNQX/AP5).

  • Baseline Recording: Stimulate Schaffer collaterals (0.1 Hz) to evoke inhibitory postsynaptic currents (eIPSCs). Record a stable baseline for 10 minutes.

  • Drug Application: Switch perfusion to aCSF containing 200 µM (R)-4-amino-2-hydroxybutanoic acid .

    • Note: Wash-in typically takes 2-5 minutes depending on chamber volume.

  • Observation: Monitor the decay time constant (

    
    )  of the eIPSC.
    
    • Expected Result: GAT inhibition should not drastically change the amplitude but should significantly prolong the decay phase of the IPSC, as GABA remains in the cleft longer.

  • Washout: Switch back to standard aCSF and record for 15-20 minutes to verify reversibility.

Expert Tip: If no effect is observed, add a sub-saturating concentration of exogenous GABA (5 µM) to the bath. GAT inhibitors often show more dramatic effects when the transporter is "challenged" with ambient GABA.

Protocol B: Radioligand Binding Assay (Competition Study)

Objective: To determine the affinity (


) of the compound for GABA-A or GABA-B receptors.
Materials:
  • Membrane Prep: Rat synaptic membranes (P2 fraction).

  • Radioligand:

    
    -GABA (for general sites) or 
    
    
    
    -Muscimol (GABA-A specific).
  • Buffer: 50 mM Tris-Citrate (pH 7.4).

Methodology:
  • Preparation: Thaw synaptic membranes and wash 3x in Tris-Citrate buffer to remove endogenous GABA (critical step).

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (200 µg protein).

    • 50 µL

      
      -Muscimol (2 nM final concentration).
      
    • 50 µL (R)-4-amino-2-hydroxybutanoic acid (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 4°C for 1 hour (reduces uptake and degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Use non-linear regression to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
No effect in slice recording High efficient buffering of GABA in cleftIncrease stimulation intensity to release more GABA, or add low-dose GABA (5 µM) to bath.
Compound precipitation High concentration in cold aCSFDissolve stock in water/DMSO first, then dilute. Ensure pH of aCSF is re-adjusted if using high concentrations (>1 mM).
Inconsistent Binding Data Endogenous GABA contaminationEnsure thorough washing (freeze-thaw cycles) of membrane preparation to remove endogenous GABA.

Workflow Diagram

Workflow cluster_Exp 3. Experimental Choice Step1 1. Synthesis/Sourcing (R)-4-amino-2-hydroxybutanoic acid HCl (>98% ee) Step2 2. Solution Prep Dissolve in aCSF (Physiological pH 7.4) Freshly prepared Step1->Step2 ExpA Electrophysiology (Slice Recording) Step2->ExpA ExpB Binding Assay (Membrane Prep) Step2->ExpB Step4A Measure IPSC Decay Time (Indicator of GAT inhibition) ExpA->Step4A Step4B Calculate Ki / IC50 (Indicator of Receptor Affinity) ExpB->Step4B

Caption: Step-by-step experimental workflow for utilizing (R)-4-amino-2-hydroxybutanoic acid in neuroscience applications.

References

  • Wein, T., & Wanner, K. T. (2010).[1][2] Structure-based design of GAT1 inhibitors. ChemMedChem, 5(3), 352-363. (Context: Docking of 4-amino-2-hydroxybutanoic acid in hGAT1 models).

  • National Institutes of Health (NIH). (2023). GABA Receptor Physiology and Pharmacology. StatPearls. Retrieved February 7, 2026, from [Link]

Sources

A Comprehensive Guide to the Quantification of (R)-4-amino-2-hydroxybutanoic acid hydrochloride by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, robust, and validated protocol for the quantification of (R)-4-amino-2-hydroxybutanoic acid hydrochloride (GABOB-HCl), a chiral molecule of significant interest in pharmaceutical development. The primary analytical challenge lies in GABOB's lack of a native chromophore, precluding direct ultraviolet (UV) detection, and the necessity of resolving its specific enantiomer, (R)-GABOB. This note details a reliable method based on pre-column derivatization using o-phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC), to form fluorescent, diastereomeric derivatives. These derivatives are then separated and quantified using a standard reverse-phase HPLC system with fluorescence detection. We provide a complete, step-by-step protocol, from reagent preparation to data analysis, and a comprehensive guide to validating the method in accordance with ICH Q2(R1) guidelines to ensure its accuracy, precision, and reliability.

Introduction: The Analytical Challenge of GABOB

(R)-4-amino-2-hydroxybutanoic acid, also known as (R)-GABOB, is a gamma-amino acid derivative with a chiral center. Enantiomers of a drug often exhibit significant differences in pharmacology, toxicology, and pharmacokinetics.[1] Therefore, the ability to selectively quantify the desired (R)-enantiomer is critical for quality control, stability testing, and formulation development in the pharmaceutical industry.

The quantification of GABOB by HPLC presents two primary hurdles:

  • Lack of Chromophore: Like most amino acids, the GABOB molecule does not possess a suitable chromophore for sensitive absorption detection using standard UV-Vis detectors.[2]

  • Chirality: As a chiral compound, a method is required to distinguish and separate the (R)-enantiomer from its (S)-counterpart.

To overcome these challenges, this guide employs a pre-column derivatization strategy. This approach converts the analyte into a product with enhanced detectability before it is introduced into the HPLC column.[3][4] We will utilize o-phthalaldehyde (OPA), a reagent that reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives, enabling sensitive detection.[5][6] By incorporating a chiral thiol, N-acetyl-L-cysteine (NAC), into the reaction, we form diastereomers that can be resolved on a standard, achiral C18 column.[5] This "indirect" method of chiral separation is robust and avoids the need for more specialized and often expensive chiral stationary phases.[7][8]

This application note will first detail the experimental protocol for this derivatization and subsequent RP-HPLC analysis. It will then provide a rigorous framework for validating the method according to the internationally recognized ICH Q2(R1) guidelines, ensuring the data generated is fit for its intended purpose.[9][10]

Principle: Chiral Derivatization and RP-HPLC Separation

The core of this analytical method is the derivatization of the primary amine group of GABOB. The reaction proceeds in an alkaline environment (pH ~9.5-10.5), where OPA reacts with the primary amine of GABOB and the thiol group of N-acetyl-L-cysteine (NAC) to form a stable, fluorescent 1-alkyl-2-thio-substituted isoindole derivative.

Since GABOB is chiral and the derivatizing agent (NAC) is also chiral (L-enantiomer), two different diastereomers are formed: one from (R)-GABOB and one from (S)-GABOB. Diastereomers have different physical and chemical properties and can therefore be separated using conventional, non-chiral chromatography, such as on a C18 reversed-phase column.[8] The high fluorescence of the resulting derivatives allows for sensitive quantification using a fluorescence detector (FLD).

GABOB_Derivatization cluster_reactants Reactants cluster_products Products GABOB (R)-GABOB Reaction Reaction (Borate Buffer, pH 9.5) GABOB->Reaction OPA o-Phthalaldehyde (OPA) OPA->Reaction NAC N-acetyl-L-cysteine (NAC) NAC->Reaction Derivative Fluorescent Diastereomeric Isoindole Derivative HPLC RP-HPLC System (C18 Column) Derivative->HPLC Inject Reaction->Derivative Forms separable derivative Detection Fluorescence Detector HPLC->Detection Separation Quantification Quantification of (R)-GABOB Peak Detection->Quantification Data Acquisition

Caption: Workflow for GABOB derivatization and HPLC analysis.

Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the quantification of (R)-GABOB-HCl.

Reagents and Materials
  • (R)-4-amino-2-hydroxybutanoic acid hydrochloride reference standard

  • o-Phthalaldehyde (OPA) , HPLC grade

  • N-acetyl-L-cysteine (NAC) , ≥99% purity

  • Boric Acid , ACS grade

  • Sodium Hydroxide (NaOH) , ACS grade

  • Methanol (MeOH) , HPLC grade

  • Acetonitrile (ACN) , HPLC grade

  • Sodium Phosphate Monobasic , HPLC grade

  • Water , HPLC or Milli-Q grade

  • HPLC System: Quaternary pump, autosampler, column thermostat, and fluorescence detector.

  • HPLC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Standard laboratory glassware, analytical balance, pH meter, and volumetric flasks.

Preparation of Solutions
  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 90 mL of water. Adjust the pH to 9.5 with a concentrated NaOH solution. Make up the final volume to 100 mL with water. Causality: The derivatization reaction is optimal under alkaline conditions to ensure the primary amine is deprotonated and nucleophilic.

  • Derivatization Reagent (OPA/NAC): Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 mg of NAC and 11.2 mL of 0.4 M borate buffer (pH 9.5). Mix until fully dissolved. This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial. The stability of OPA derivatives can be poor, so consistent timing between derivatization and injection is crucial.[5]

  • Mobile Phase A (Aqueous Buffer): 25 mM Sodium Phosphate Monobasic. Adjust pH to 6.8 with dilute NaOH.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (R)-GABOB-HCl reference standard and dissolve in 10 mL of water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with water.

Derivatization and HPLC Analysis

Automated Derivatization Protocol (Recommended): Many modern HPLC autosamplers can be programmed to automate the derivatization process, which greatly improves reproducibility.[11][12] Program the autosampler to perform the following sequence:

  • Aspirate 100 µL of the derivatization reagent (OPA/NAC).

  • Aspirate 20 µL of the sample or standard solution.

  • Mix the solutions in the sample loop or a mixing vial for 2 minutes.

  • Inject the desired volume (e.g., 20 µL) onto the column. Causality: Automation minimizes timing variability, which is critical for reactions with unstable products, leading to higher precision.

Manual Derivatization Protocol:

  • In a microvial, add 200 µL of the OPA/NAC derivatization reagent.

  • Add 40 µL of the sample or standard solution.

  • Vortex immediately and let the reaction proceed for exactly 2 minutes at room temperature, protected from light.

  • Inject 20 µL of the mixture onto the HPLC system.

HPLC Operating Conditions: The following table outlines the recommended starting conditions. These may need to be optimized depending on the specific column and system used.

ParameterRecommended Condition
Column C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 25 mM Sodium Phosphate, pH 6.8
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 15% B; 5-20 min: 15-50% B; 20-22 min: 50-15% B; 22-30 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Fluorescence Detector Excitation: 340 nm; Emission: 450 nm
Data Analysis and Quantification
  • Calibration Curve: Inject the derivatized working standard solutions in ascending order of concentration.

  • Linear Regression: Plot the peak area of the (R)-GABOB derivative against the known concentration of each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Quantification: Inject the derivatized sample solution. Using the peak area obtained for the (R)-GABOB derivative in the sample, calculate its concentration using the regression equation from the calibration curve.

Method Validation Protocol (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[9] The following protocols outline how to validate the method according to ICH Q2(R1) guidelines.[10][13]

Validation_Workflow cluster_params Validation Parameters (ICH Q2 R1) start Method Validation Start Specificity Specificity/ Selectivity start->Specificity end Validated Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantification (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOD->Robustness Robustness->end

Caption: A typical workflow for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the (R)-GABOB derivative.

    • Analyze a derivatized sample of the (S)-GABOB enantiomer to confirm separation from the (R)-GABOB peak.

    • If working with a drug product, analyze a placebo sample (all formulation components except GABOB-HCl) to check for interference.

  • Acceptance Criteria: The (R)-GABOB peak should be well-resolved from all other peaks (resolution > 2). No significant peaks should be observed at the analyte's retention time in the blank or placebo chromatograms.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol: Prepare and analyze at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol: Perform a recovery study by spiking a placebo or sample matrix with known amounts of (R)-GABOB-HCl at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

  • Protocol: These can be determined based on:

    • Signal-to-Noise Ratio: Analyzing samples with known low concentrations and establishing the minimum concentration at which the analyte can be reliably detected (S/N ≥ 3 for LOD) and quantified (S/N ≥ 10 for LOQ).

    • Calibration Curve Method: Using the standard deviation of the response (σ) and the slope of the calibration curve (S). LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).

  • Acceptance Criteria: The LOQ value must be verified for acceptable precision and accuracy.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters one at a time, such as:

    • pH of the mobile phase buffer (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 0.1 mL/min).

    • Wavelengths for fluorescence detection (e.g., ± 2 nm).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the final calculated result should not be significantly affected.

Summary of Validation Parameters and Typical Acceptance Criteria

ParameterMeasurementAcceptance Criteria
Specificity Resolution (Rs) between (R) and (S) enantiomersRs > 2.0
Linearity Correlation Coefficient (r²)≥ 0.999
Range Specified concentration interval80% - 120% of test concentration[9]
Accuracy % Recovery98.0% - 102.0%
Precision (%RSD) Repeatability & Intermediate Precision≤ 2.0%
LOQ Precision and Accuracy at low concentration%RSD ≤ 10%
Robustness System suitability under varied conditionsNo significant impact on results

Alternative Analytical Approaches

While the derivatization method described is robust and widely applicable, alternative strategies exist:

  • Direct Chiral HPLC: This approach uses a Chiral Stationary Phase (CSP) designed to interact differently with enantiomers, allowing for their direct separation without derivatization.[15] This can simplify sample preparation but often requires extensive screening of different chiral columns and mobile phases to find suitable conditions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For analyzing highly polar compounds like GABOB without derivatization, HILIC is an excellent separation technique.[16][17][18] It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.[19] However, HILIC typically requires a more sensitive and specific detector like a mass spectrometer (MS) due to the lack of a chromophore.[20]

Conclusion

This application note presents a detailed and scientifically grounded protocol for the quantification of (R)-4-amino-2-hydroxybutanoic acid hydrochloride. By employing a pre-column chiral derivatization with OPA/NAC, this method successfully addresses the inherent analytical challenges of GABOB, enabling sensitive and selective analysis using standard RP-HPLC equipment. The comprehensive validation framework, based on ICH Q2(R1) guidelines, ensures that the method is reliable, accurate, and precise, making it a valuable tool for researchers, quality control analysts, and drug development professionals.

References

  • Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Analytical Chemistry, 59(8), 1191-1195. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70. [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2013). Development and Validation of a New HPLC Method for the Determination of Gabapentin. International Journal of Pharmaceutical Sciences and Research, 4(11), 4349. [Link]

  • Shimadzu Corporation. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. [Link]

  • Petchlert, C., et al. (2019). Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. Food Science & Nutrition, 8(1), 537-545. [Link]

  • Le, T. N., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinical biochemistry, 49(10-11), 748-757. [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2013). Development and Validation of a New HPLC Method for the Determination of Gabapentin. ResearchGate. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Shah, R. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Jones, B. N., & Gilligan, J. P. (1983). o-Phthalaldehyde precolumn derivatization and reversed-phase high-performance liquid chromatography of amino acids. Journal of Chromatography A, 266, 471-482. [Link]

  • Ou, Q., et al. (2007). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Journal of separation science, 30(10), 1445-1450. [Link]

  • Crittenden, D. L., et al. (2005). Stabilization of zwitterions in solution: γ-aminobutyric acid (GABA). The Journal of Physical Chemistry A, 109(29), 6538-6547. [Link]

  • HILICON AB. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. HPLC Solutions. [Link]

  • AZoM. (2019). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Kumar, L., et al. (2022). Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and Drug. International Journal of Pharmaceutical Education and Research, 56(3s), s164-s174. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

  • Al-Saeed, F. A., et al. (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. Journal of Chemistry, 2022. [Link]

  • Zhang, Y., et al. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Foods, 13(1), 147. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Quality Guidelines. [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note. [Link]

  • Waters Corporation. (2023). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]

  • Singh, B. K. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(9), 17-26. [Link]

  • Pharmacy Post. (2022). What are the various ways of Chiral Separation by using HPLC? YouTube. [Link]

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of biomolecular techniques: JBT, 17(2), 131. [Link]

  • Hill, D. W., et al. (1979). The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography. Journal of Liquid Chromatography, 2(7), 907-930. [Link]

  • Pharma Growth Hub. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto. Axion Labs. [Link]

  • Zhang, H., et al. (2010). A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study. ResearchGate. [Link]

  • Crittenden, D. L., et al. (2006). Stabilization of zwitterions in solution: GABA analogues. The Journal of Physical Chemistry A, 110(30), 9424-9436. [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Technical Note. [Link]

Sources

(R)-4-amino-2-hydroxybutanoic acid hydrochloride sample preparation techniques

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Sample Preparation of (R)-4-Amino-2-Hydroxybutanoic Acid HCl (GABOB)

Executive Summary

(R)-4-amino-2-hydroxybutanoic acid (GABOB) is a chiral analogue of the neurotransmitter GABA, utilized clinically as an anticonvulsant.[1][2] Its analysis presents distinct challenges: it is a small, highly polar zwitterion lacking a UV-active chromophore.[1][2] This guide provides authoritative protocols for extracting and preparing GABOB from complex matrices (plasma, urine) and pharmaceutical formulations.[1]

Key Technical Challenges & Solutions:

  • Challenge: High polarity (LogP < -3) leads to poor retention on standard C18 columns.[1][2]

  • Solution: Use HILIC for direct LC-MS analysis or Derivatization (Dansyl-Cl/OPA) for Reversed-Phase HPLC.[1][2]

  • Challenge: Ion suppression in Mass Spectrometry.

  • Solution: Mixed-mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to remove phospholipids and salts.[1][2]

Physicochemical Context & Strategic Selection

Understanding the molecule is the first step in designing a robust protocol.

PropertyValueImplication for Sample Prep
Structure HOOC-CH(OH)-CH₂-CH₂-NH₂[1][2] · HClZwitterionic nature requires pH control for extraction.[2]
pKa pKa₁ (COOH) ≈ 3.5; pKa₂ (NH₃⁺) ≈ 9.5Cationic at pH < 3.0; Anionic at pH > 10.[1][2]0.
Solubility Highly soluble in water; Insoluble in non-polar organicsLiquid-Liquid Extraction (LLE) with hexane/DCM is ineffective .[2]
Chromophore NoneUV detection requires derivatization (e.g., Dansyl Chloride).[1][3]
Chirality (R)-EnantiomerAvoid extreme pH/heat combinations to prevent racemization.[1][2]

Decision Matrix: Selecting the Right Workflow

Use the following logic flow to determine the optimal preparation method based on your available instrumentation and matrix complexity.

GABOB_Workflow_Selection Start START: Select Matrix Pharma Pharmaceutical Formulation Start->Pharma Bio Biological Fluid (Plasma/Urine) Start->Bio Dilution Method A: Dilute & Filter (0.22 µm) Pharma->Dilution Detection_Check Detector Type? Bio->Detection_Check Dilution->Detection_Check LCMS LC-MS/MS Detection_Check->LCMS High Sensitivity HPLC HPLC (UV/FLD) Detection_Check->HPLC Standard Lab PPT Method B: Protein Precipitation (Acetonitrile) LCMS->PPT Rapid Screen SPE Method C: SPE (MCX) Clean-up LCMS->SPE High Precision HPLC->SPE Analysis_HILIC Analyze via HILIC PPT->Analysis_HILIC Deriv Method D: Derivatization (Dansyl-Cl / OPA) SPE->Deriv SPE->Analysis_HILIC Analysis_C18 Analyze via C18 Deriv->Analysis_C18

Figure 1: Decision tree for selecting the appropriate sample preparation technique based on matrix and detection method.

Detailed Protocols

Protocol A: Pharmaceutical Formulations (Purity/Potency)

Best for: API raw material analysis or tablet dissolution studies.[1]

  • Weighing: Accurately weigh 50 mg of (R)-GABOB HCl.

  • Dissolution: Dissolve in 50 mL of Mobile Phase A (e.g., 0.1% Formic Acid in Water).

  • Sonication: Sonicate for 10 minutes to ensure complete solubilization.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter. Nylon is acceptable; avoid PTFE unless hydrophilic.[2]

  • Analysis: Inject directly (if using LC-MS or Refractive Index detection) or proceed to derivatization (Protocol D).

Protocol B: Solid Phase Extraction (MCX) for Biological Fluids

Best for: Plasma/Urine analysis requiring high sensitivity and removal of matrix interferences. Rationale:[1] Mixed-Mode Cation Exchange (MCX) utilizes the positive charge of the amino group at acidic pH to retain the analyte while washing away neutrals and anions.

Materials:

  • Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).[1][2]

  • Internal Standard (IS): GABOB-d6 or Pregabalin (structural analogue).[1][2]

Step-by-Step Workflow:

  • Pre-treatment: Mix 200 µL Plasma + 20 µL IS + 200 µL 2% Formic Acid (aq) .[2]

    • Mechanism:[1][2][4][5][6] Acidifies sample (pH ~2.5), ensuring the amino group is fully protonated (NH₃⁺).[1]

  • Conditioning:

    • 1 mL Methanol.[2][7]

    • 1 mL Water (0.1% Formic Acid).[1][2]

  • Loading: Load the pre-treated sample at a slow flow rate (1 mL/min).

  • Wash 1 (Acidic): 1 mL 0.1% Formic Acid in Water.

    • Removes: Proteins, hydrophilic neutrals.[1][2]

  • Wash 2 (Organic): 1 mL Methanol.

    • Removes: Hydrophobic neutrals, lipids.[1][2] Analyte remains bound by ionic interaction.[2]

  • Elution: 2 x 500 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][2][4][5][6] High pH (>10) deprotonates the amino group (NH₂), breaking the ionic bond and releasing the analyte.[1]

  • Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

SPE_Mechanism Step1 LOAD (pH 2.0) Analyte: (+) Sorbent: (-) Step2 WASH (Methanol) Removes Lipids Analyte Stays Step1->Step2 Step3 ELUTE (pH 11.0) Analyte: (0) Releases Step2->Step3

Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) for GABOB extraction.

Protocol C: Derivatization for HPLC-UV/Fluorescence

Best for: Labs without Mass Spectrometry.[2] Adds a chromophore for detection.[8]

Reagent Choice: Dansyl Chloride (Dns-Cl) [1][2]

  • Pros: Forms very stable derivatives; amenable to both UV (254 nm) and Fluorescence.[2]

  • Cons: Requires heating (longer time).[1][2]

Procedure:

  • Mix: Combine 100 µL of Sample/Standard (from Protocol A or B) with 100 µL Sodium Bicarbonate buffer (0.1 M, pH 10) .

  • Add Reagent: Add 100 µL Dansyl Chloride solution (5 mg/mL in Acetone).

  • Incubate: Heat at 60°C for 30 minutes in a dark heating block.

    • Note: The vial must be sealed tightly to prevent acetone evaporation.[2]

  • Quench: Add 50 µL of 2% Ethylamine or Glycine to consume excess reagent.

  • Filter: Filter (0.22 µm) and inject onto a C18 column.

Quality Control & Validation

To ensure scientific integrity, every batch must include:

ParameterAcceptance CriteriaTroubleshooting
Recovery (SPE) 85% - 115%If low: Check pH of load step (must be < 3).[1][2] Ensure elution solvent is fresh (NH₄OH is volatile).[1][2]
Linearity (R²) > 0.995If poor: Check derivatization efficiency. Ensure excess reagent is quenched.[2]
Precision (RSD) < 5% (n=6)Use an Internal Standard (e.g., GABOB-d6) to correct for pipetting errors.
Stability Derivatized samples stable for 48h at 4°CStore in amber vials to prevent photodegradation of Dansyl/OPA tag.

References

  • PubChem. (2024).[2] 4-Amino-2-hydroxybutanoic acid | C4H9NO3.[2] National Library of Medicine.[2] Available at: [Link][1]

  • Tsimogiannis, D., et al. (2022).[1][2] Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods. National Institutes of Health (PMC).[1][2] Available at: [Link]

  • Agilent Technologies. (2016).[2] Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Available at: [Link][1]

Sources

Application Notes and Protocols for the Biocatalytic Synthesis of (R)-4-amino-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Modern Approach to Chiral Amine Synthesis: Leveraging Biocatalysis for the Production of (R)-4-amino-2-hydroxybutanoic Acid

(R)-4-amino-2-hydroxybutanoic acid is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Traditional chemical synthesis routes to this molecule often involve hazardous reagents, multiple protection and deprotection steps, and can suffer from low enantioselectivity. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and efficient alternative, providing high stereoselectivity under mild reaction conditions.

This guide provides a detailed overview and step-by-step protocols for the biocatalytic synthesis of (R)-4-amino-2-hydroxybutanoic acid, focusing on a highly efficient one-pot cascade reaction. This approach combines the activity of a pyruvate aldolase and an (R)-selective transaminase to achieve high yields and excellent enantiomeric excess.

The Power of Enzymatic Cascades: A Two-Step, One-Pot Synthesis

The core of this biocatalytic strategy is a two-enzyme cascade that efficiently converts simple, achiral starting materials into the desired chiral product. This system offers significant advantages by minimizing intermediate purification steps and overcoming unfavorable reaction equilibria.

The enzymatic cascade consists of two key steps:

  • Aldol Addition: A class II pyruvate aldolase from Escherichia coli (YfaU) catalyzes the aldol addition of pyruvate to 3-hydroxypropionaldehyde. This reaction forms the intermediate, 4-hydroxy-2-ketobutanoic acid.

  • Reductive Amination: An (R)-selective ω-transaminase, for instance from Aspergillus terreus (At-ωTA), then facilitates the stereoselective transfer of an amino group from an amine donor (e.g., D-alanine) to the keto acid intermediate, yielding the final product, (R)-4-amino-2-hydroxybutanoic acid, with high enantiopurity.[1][2][3]

The use of an (R)-selective transaminase is crucial for ensuring the desired stereochemistry of the final product.[1][4] These enzymes belong to the fold type IV of pyridoxal 5'-phosphate (PLP)-dependent aminotransferases and exhibit a dual binding pocket that accommodates the substrate in a way that leads to the formation of the (R)-enantiomer.[1][5]

Biocatalytic_Cascade cluster_reactants Starting Materials cluster_enzymes Enzymatic Steps cluster_products Products 3-Hydroxypropionaldehyde 3-Hydroxypropionaldehyde Aldolase Pyruvate Aldolase (YfaU from E. coli) 3-Hydroxypropionaldehyde->Aldolase Pyruvate Pyruvate Pyruvate->Aldolase D-Alanine D-Alanine (Amine Donor) Transaminase (R)-selective Transaminase (e.g., from A. terreus) D-Alanine->Transaminase Intermediate 4-Hydroxy-2-ketobutanoic acid Aldolase->Intermediate Aldol Addition Final_Product (R)-4-amino-2-hydroxybutanoic acid Transaminase->Final_Product Reductive Amination Byproduct Pyruvate (regenerated) Transaminase->Byproduct Intermediate->Transaminase

Caption: Biocatalytic cascade for the synthesis of (R)-4-amino-2-hydroxybutanoic acid.

Experimental Protocols

Part 1: Enzyme Production and Purification

For optimal results, both the pyruvate aldolase and the (R)-selective transaminase should be overexpressed as His-tagged proteins in E. coli and purified using immobilized metal affinity chromatography (IMAC).[6][7][8][9]

Protocol 1: Expression and Purification of His-tagged Pyruvate Aldolase (YfaU) and (R)-selective Transaminase (e.g., At-ωTA)

  • Gene Synthesis and Cloning: The genes encoding YfaU from E. coli K12 and the (R)-selective transaminase from Aspergillus terreus should be codon-optimized for expression in E. coli. The synthesized genes are then cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag.

  • Transformation: Transform chemically competent E. coli BL21(DE3) cells with the expression plasmids.

  • Expression:

    • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin for pET vectors).

    • Incubate overnight at 37°C with shaking (200 rpm).

    • The next day, inoculate 2 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Continue incubation at a reduced temperature (e.g., 20°C) for 16-20 hours to enhance soluble protein expression.

  • Cell Lysis:

    • Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in lysis buffer (50 mM HEPES, pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

  • Purification by Immobilized Metal Affinity Chromatography (IMAC): [9][10]

    • Equilibrate a Ni-NTA agarose column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (50 mM HEPES, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.

    • Elute the His-tagged protein with elution buffer (50 mM HEPES, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified enzyme solution to a storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) using dialysis or a desalting column.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified enzymes at -80°C.

Part 2: One-Pot Biocatalytic Synthesis

This protocol outlines the one-pot synthesis of (R)-4-amino-2-hydroxybutanoic acid.

Protocol 2: One-Pot Synthesis of (R)-4-amino-2-hydroxybutanoic acid

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare the reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.5)

      • 100 mM 3-hydroxypropionaldehyde

      • 120 mM pyruvate

      • 120 mM D-alanine

      • 1 mM pyridoxal 5'-phosphate (PLP)[11]

      • Purified pyruvate aldolase (YfaU) (final concentration, e.g., 1 mg/mL)

      • Purified (R)-selective transaminase (final concentration, e.g., 2 mg/mL)

  • Reaction Conditions:

    • Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

  • Reaction Termination:

    • Once the reaction has reached completion (or the desired conversion), terminate the reaction by adding trichloroacetic acid to a final concentration of 5% (v/v) to precipitate the enzymes.

    • Alternatively, the enzymes can be removed by ultrafiltration.

    • Centrifuge the mixture (10,000 x g, 15 min) to remove the precipitated proteins.

ParameterRecommended ValueRationale
pH 7.5 - 8.5Optimal for many (R)-selective transaminases and aldolases.[4]
Temperature 30 - 37°CBalances enzyme activity and stability.
Pyruvate Concentration 1.2 equivalentsA slight excess ensures complete conversion of the aldehyde.
D-Alanine Concentration 1.2 equivalentsServes as the amine donor; a slight excess drives the transamination equilibrium.
PLP Concentration 1 mMEssential cofactor for the transaminase.[11]
Enzyme Loading 1-2 mg/mLShould be optimized for desired reaction rate.
Part 3: Downstream Processing - Purification of (R)-4-amino-2-hydroxybutanoic Acid

The primary method for purifying the target amino acid from the reaction mixture is ion-exchange chromatography.[12][13][14]

Protocol 3: Purification by Ion-Exchange Chromatography

  • Sample Preparation:

    • After enzyme removal, adjust the pH of the supernatant to ~2.0 with HCl. This ensures that the amino acid is protonated and will bind to a cation-exchange resin.[15]

  • Cation-Exchange Chromatography:

    • Equilibrate a strong cation-exchange column (e.g., Dowex 50WX8) with a low pH buffer (e.g., 0.1 M formic acid).

    • Load the pH-adjusted reaction supernatant onto the column. The positively charged (R)-4-amino-2-hydroxybutanoic acid will bind to the resin.

    • Wash the column with the equilibration buffer to remove unbound impurities such as pyruvate.

    • Elute the product with a gradient of increasing pH or with a solution of a volatile base, such as 2 M ammonium hydroxide.

  • Product Isolation:

    • Collect the fractions containing the product, as determined by a suitable analytical method (e.g., HPLC).

    • Pool the product-containing fractions and remove the volatile buffer by lyophilization or evaporation under reduced pressure to obtain the purified (R)-4-amino-2-hydroxybutanoic acid.

Part 4: Analytical Methods

Accurate determination of the yield and enantiomeric excess of the product is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.[16][17][18]

Protocol 4: Chiral HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A macrocyclic glycopeptide-based column, such as an Astec CHIROBIOTIC T column, is highly effective for the separation of underivatized amino acid enantiomers.[16][17][18][19]

  • Mobile Phase: A typical mobile phase for the separation of polar amino acids on a Chirobiotic T column is a mixture of methanol and water with a volatile acidic modifier. An example mobile phase is:

    • Methanol/Water (80:20, v/v) containing 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

  • Sample Preparation:

    • Dilute a sample of the reaction mixture or the purified product in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Quantification:

    • Determine the enantiomeric excess (e.e.) by integrating the peak areas of the (R)- and (S)-enantiomers:

      • e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

    • Calculate the yield by comparing the peak area of the (R)-enantiomer to a standard curve prepared with a known concentration of the pure compound.

Conclusion

The biocatalytic cascade reaction presented in this guide offers a robust and sustainable method for the synthesis of (R)-4-amino-2-hydroxybutanoic acid. By leveraging the high selectivity of enzymes, this approach provides access to this valuable chiral building block with high yield and excellent enantiomeric purity, avoiding the drawbacks of traditional chemical methods. The detailed protocols provided herein should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

  • Crystal Structure of an (R)-Selective ω-Transaminase from Aspergillus terreus. PLoS One. 2014; 9(1): e87350.

  • Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering. International Journal of Molecular Sciences. 2022; 23(23): 15309.

  • (R)-selective amination. Google Patents.

  • An (R)-Selective Transaminase From Thermomyces stellatus: Stabilizing the Tetrameric Form. Frontiers in Catalysis. 2020; 1.

  • Expanding the Toolbox of R‐Selective Amine Transaminases by Identification and Characterization of New Members. ChemBioChem. 2019; 20(21): 2778–2787.

  • ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. ResearchGate.

  • Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid. ACS Catalysis. 2017; 7(3): 1707–1711.

  • Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of D-Alanine. Applied and Environmental Microbiology. 2022; 88(8): e02444-21.

  • ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. In: Grunwald P. (eds) Biocatalysis. Springer, Cham.

  • Crystal structure of an (R)-selective ω-transaminase from Aspergillus terreus. PubMed.

  • Expression, purification, crystallization and preliminary characterization of an HHED aldolase homologue from Escherichia coli K12. PubMed.

  • Purification of organic acids using anion exchange chromatography. Google Patents.

  • Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein Deficiency. Journal of Biological Chemistry. 2016; 291(40): 21024–21032.

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

  • Sample Preparation in Ion Exchange Chromatography. Sigma-Aldrich.

  • Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone.

  • Pyridoxal Phosphate (Vitamin B6). Chemistry LibreTexts.

  • Expression, purification and preliminary crystallographic analysis of 2,4-dihydroxy-hepta-2-ene-1,7-dioate aldolase (HpcH) from Escherichia coli C. Acta Crystallographica Section D: Biological Crystallography. 2003; 59(Pt 12): 2310–2312.

  • RECENT TRENDS IN ION- EXCHANGE CHROMATO- GRAPHY. ResearchGate.

  • Expression and Purification of His-Tagged Proteins Expressed in E. Coli (Price Lab). Scribd.

  • Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. EJNMMI Radiopharmacy and Chemistry. 2021; 6: 33.

  • PLP (Pyridoxal Phosphate) Reactions. YouTube.

  • Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A. 2011; 1218(30): 4950–4959.

  • Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology. 2012; 93(1): 133–147.

  • Ion Exchange Chromatography. Sartorius.

  • His-tagged Proteins–Production and Purification. Thermo Fisher Scientific.

  • Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis. Accounts of Chemical Research. 2024.

  • Role of the Pyridine Nitrogen in Pyridoxal 5 '-Phosphate Catalysis: Activity of Three Classes of PLP Enzymes Reconstituted with Deazapyridoxal 5 '. ResearchGate.

  • 4-Amino-2-hydroxybutanoic acid. PubChem.

  • Protein Purification. Fisher Scientific.

  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.

  • ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. Request PDF. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of (R)-4-amino-2-hydroxybutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of (R)-4-amino-2-hydroxybutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a zwitterionic amino acid derivative, the hydrochloride salt of (R)-4-amino-2-hydroxybutanoic acid presents unique crystallization challenges. This resource synthesizes fundamental crystallization principles with practical, field-proven insights to help you achieve pure, crystalline material with desirable physical properties.

Troubleshooting Guide: Addressing Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of (R)-4-amino-2-hydroxybutanoic acid hydrochloride, offering explanations for their causes and step-by-step solutions.

Question 1: My crystallization is "oiling out" instead of forming solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common issue in crystallization where the solute separates from the solution as a liquid phase (an oil or emulsion) rather than a solid crystalline phase.[1][2] This occurs when the supersaturation of the solution is too high, or when the melting point of the solid is lower than the temperature of the solution.[1][3] For a hydrophilic and zwitterionic molecule like (R)-4-amino-2-hydroxybutanoic acid hydrochloride, this is a frequent challenge. The oil phase often traps impurities and rarely solidifies into a pure crystalline form.[1][2]

Underlying Causes:

  • High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can generate a level of supersaturation that favors liquid-liquid phase separation over nucleation and crystal growth.

  • Inappropriate Solvent System: The chosen solvent system may not be optimal, leading to a situation where the compound's solubility decreases too sharply with changes in temperature or solvent composition.

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with the crystal lattice formation, promoting oiling out.

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation Generation:

    • Slower Cooling: Decrease the cooling rate of your solution. A gradual temperature reduction provides more time for ordered crystal nucleation and growth. For instance, instead of cooling from 80°C to 10°C in one hour, try a ramp-down over 4-6 hours.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise to the solution with vigorous stirring. This maintains a more controlled level of supersaturation.

  • Optimize the Solvent System:

    • Solvent Selection: Experiment with different solvent systems. For a polar molecule like (R)-4-amino-2-hydroxybutanoic acid hydrochloride, consider mixtures of a good solvent (e.g., water, methanol) and a miscible anti-solvent (e.g., ethanol, isopropanol, acetonitrile).[4] A slightly less effective solvent system can sometimes prevent oiling out by reducing the initial solubility.

    • Increase Solvent Volume: Diluting the solution can sometimes prevent the formation of a separate liquid phase by keeping the concentration below the oiling-out threshold.

  • Introduce Seed Crystals:

    • Seeding: Add a small amount of previously obtained pure crystals (seed crystals) at a point of slight supersaturation. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing oiling out.

  • Temperature Control:

    • Maintain Temperature Above Melting Point Depression: If you suspect impurities are lowering the melting point, try to crystallize at a lower temperature where the driving force for solidification is greater.

Experimental Workflow for Preventing Oiling Out:

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Advanced Troubleshooting cluster_3 Outcome A Oiling Out Observed B Reduce Cooling Rate A->B If cooling crystallization C Slow Anti-solvent Addition A->C If anti-solvent crystallization D Increase Solvent Volume A->D E Solvent System Re-evaluation A->E If primary steps fail H Successful Crystalline Product B->H C->H D->H F Introduce Seed Crystals E->F G Purify Crude Material F->G G->H G cluster_0 Polymorph Control Strategy cluster_1 Process Control cluster_2 Nucleation Control cluster_3 Characterization & Stability cluster_4 Outcome A Inconsistent Crystal Form Observed B Standardize Crystallization Protocol A->B C Control Cooling & Agitation B->C D Seed with Desired Polymorph C->D E Analyze with PXRD, DSC D->E F Conduct Slurry Experiments E->F G Consistent, Desired Polymorph F->G

Caption: Strategy for controlling polymorphism.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (R)-4-amino-2-hydroxybutanoic acid that influence its crystallization as a hydrochloride salt?

A: (R)-4-amino-2-hydroxybutanoic acid is a zwitterionic molecule, meaning it contains both an acidic carboxyl group and a basic amino group. [5][6]This, along with the hydroxyl group, makes it a very polar and hydrophilic compound. As a hydrochloride salt, the amino group is protonated, increasing its water solubility. These properties dictate that polar, protic solvents like water and short-chain alcohols are good solvents, while non-polar solvents will act as anti-solvents. The zwitterionic nature can also lead to strong intermolecular interactions, which can be both beneficial for forming a stable crystal lattice but also challenging in terms of controlling nucleation. [7][8]

Q2: How does pH affect the crystallization of (R)-4-amino-2-hydroxybutanoic acid hydrochloride?

A: pH is a critical parameter. For the hydrochloride salt to form and remain stable in solution, the pH must be kept in the acidic range. [9]If the pH is too high (closer to neutral), the amino group will be deprotonated, leading to the precipitation of the zwitterionic free base, which has different solubility and crystal properties. The solubility of amino acids and their salts is highly pH-dependent, often being lowest at the isoelectric point. [10][11][12]Therefore, maintaining a consistent and appropriate acidic pH is crucial for reproducible crystallizations.

Q3: What analytical techniques are essential for characterizing the crystalline product?

A: A suite of analytical techniques is recommended for full characterization: [13][14][15]

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystal form (polymorph) and assessing crystallinity. [16]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is used to determine the presence of residual solvent or water (hydrates).

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques provide information about the functional groups and can be used to distinguish between different polymorphs.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final product.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Journal of Chemical Engineering of Japan, 49(10), 875-881. Retrieved from [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 15(41), 8344-8350. Retrieved from [Link]

  • 4-Amino-2-hydroxybutanoic acid. PubChem. Retrieved from [Link]

  • 4-Amino-2-hydroxybutyric acid, (S)-(-)-. PubChem. Retrieved from [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Retrieved from [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES.
  • Enantiotropically related polymorphs of gaboxadol hydrochloride. Acta Crystallographica Section C, 69(Pt 11), 1234–1237. Retrieved from [Link]

  • Glutamic Acid: Part I. Effects of Coexisting Substances on Polymorphic Cry. Journal of the Agricultural Chemical Society of Japan, 34(3), 259-264.
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 22(5), 3044–3056. Retrieved from [Link]

  • Any tips for purification of two zwitterionic compounds? Reddit.
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ACS Publications. Retrieved from [Link]

  • Crystallization method of pregabalin. Google Patents.
  • Experimental investigation and prediction of oiling out during crystallization process.
  • Crystal engineering of zwitterionic drug to neutral co-crystals.
  • Process for the production of 4-aminobutyric acid or its derivatives. Google Patents.
  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development, 13(6), 1211–1226. Retrieved from [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Exploring Emerging Trends in Engineering (IJEETE).
  • Salts of Amino Acids: Crystallization, Structure and Properties.
  • The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule.
  • Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
  • What are the different techniques to characterize chemical crystals?
  • Recrystalliz
  • Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 52(83), 12341-12344. Retrieved from [Link]

  • Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Oxford Academic. Retrieved from [Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Molecules, 27(15), 4983. Retrieved from [Link]

  • Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Magnetochemistry, 9(3), 64. Retrieved from [Link]

  • Characterization of four crystal polymorphs and a monohydrate of s-bupivacaine hydrochloride (levobupivacaine hydrochloride). Journal of Pharmaceutical Sciences, 97(10), 4347–4359. Retrieved from [Link]

  • How to desalt zwitterions?
  • Important Factors Influencing Protein Crystallization.
  • Pazopanib hydrochloride N crystal form and preparation thereof. Google Patents.
  • Chemical and Materials Characterization Techniques and Services. Triclinic Labs. Retrieved from [Link]

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(R)-4-amino-2-hydroxybutanoic acid hydrochloride poor solubility solutions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Poor Solubility in Experimental Workflows

Executive Summary: The Polarity Paradox

(R)-4-amino-2-hydroxybutanoic acid hydrochloride (also known as (R)-GABOB HCl) presents a classic "polarity paradox" for researchers.[1] While highly soluble in water (>60 mg/mL), it behaves as an intractable "brick" in the organic solvents (DCM, THF, EtOAc) required for standard synthetic transformations like peptide coupling or N-protection.

This guide addresses the three critical solubility failure points:

  • Synthetic insolubility: Inability to dissolve in non-polar reaction media.[1][2]

  • Analytical retention failure: Poor interaction with standard C18 HPLC columns.

  • Precipitation events: Isoelectric point crashing in biological buffers.

Synthetic Chemistry Solutions

For researchers attempting chemical modification (e.g., N-acylation, peptide coupling).[1][2]

The Core Problem: Lattice Energy & Polarity

The HCl salt of GABOB exists as a tight ionic lattice. Organic solvents like Dichloromethane (DCM) cannot overcome this lattice energy.[1] To react this molecule, you must disrupt this lattice without removing the essential functional groups.

Protocol A: Transient Silylation (The "Ghost" Solubilization)

Best for: One-pot acylation or coupling reactions in DCM/THF.[1]

Mechanism: Silylating agents replace the polar protons on the amine, hydroxyl, and carboxyl groups with lipophilic trimethylsilyl (TMS) groups. This renders the molecule soluble in organic solvents.[3][4] The silyl groups fall off spontaneously during the aqueous workup.

Step-by-Step Protocol:

  • Suspension: Suspend 1.0 eq of (R)-GABOB HCl in dry DCM (concentration ~0.2 M). It will look like sand in water.[1][2]

  • Silylation: Add Chlorotrimethylsilane (TMSCl) (3.0 – 4.0 eq) followed by Triethylamine (TEA) or DIPEA (3.0 – 4.0 eq).[1][2]

    • Note:BSA (N,O-Bis(trimethylsilyl)acetamide) is a superior alternative (2.0–3.0 eq) as it produces neutral acetamide byproducts and requires no added base.[1]

  • Reflux: Heat to mild reflux (40°C) for 30–60 minutes.

  • Observation: The suspension should turn into a clear, homogeneous solution. This confirms the formation of the "ghost" intermediate (TMS-protected species).[1]

  • Reaction: Add your electrophile (e.g., Acid Chloride, NHS-ester) directly to this solution.[1][2]

  • Workup: Add MeOH or dilute aqueous acid. The TMS groups hydrolyze immediately, returning the core molecule to its native state (modified at the amine if acylated).

Protocol B: The "Super-Solvent" Co-Mixture

Best for: Simple reactions where silylation is chemically incompatible.

Pure DMF or DMSO often leads to difficult workups.[1] A binary system balances solubility with volatility.[1]

Solvent SystemRatio (v/v)Solubility RatingWorkup Difficulty
DMF / DCM 1:4ModerateLow (Wash with LiCl)
DMSO / THF 1:9Low-ModerateHigh (DMSO removal)
Water / Dioxane 1:1HighModerate (Lyophilization req.)

Critical Technique: Dissolve the GABOB HCl in the minimum volume of the polar solvent (DMF/Water) first, then dilute slowly with the non-polar solvent (DCM/THF) while stirring rapidly to prevent precipitation.

Analytical Troubleshooting (HPLC/LC-MS)

For researchers seeing "dead volume" elution or peak tailing.

Issue: (R)-GABOB is too polar for Reverse Phase (C18) chromatography. It elutes in the void volume (


), making quantification impossible.

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) Do not use ion-pairing agents (like TFA) if MS sensitivity is required, as they suppress ionization.[1]

Recommended HILIC Parameters:

  • Column: Amide-functionalized silica (e.g., TSKgel Amide-80 or BEH Amide).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: Start high organic (90% B)

    
     ramp to 60% B over 10 mins.
    
  • Why it works: The water layer adsorbed on the silica surface retains the polar amino acid via hydrogen bonding.

Visualization of Workflows

Figure 1: Solubility Decision Tree

Use this logic flow to select the correct solvent system for your specific application.

SolubilityLogic Start Start: (R)-GABOB HCl Goal What is your Goal? Start->Goal Synth Chemical Synthesis Goal->Synth Analysis HPLC/LC-MS Analysis Goal->Analysis Bio Biological Assay Goal->Bio SolventQ Can you use Water? Synth->SolventQ C18 Standard C18? Analysis->C18 HILIC SOLUTION: HILIC Column (Acetonitrile/Ammonium Formate) Analysis->HILIC Buffer PBS or Saline (Solubility >50mg/mL) Bio->Buffer YesWater Use Water/Dioxane (1:1) (Schotten-Baumann conditions) SolventQ->YesWater Yes NoWater Must be Anhydrous? SolventQ->NoWater No Silylation PROTOCOL A: Transient Silylation (TMSCl/BSA in DCM) NoWater->Silylation Best Method Fail FAIL: Elutes in Void Volume C18->Fail

Caption: Decision matrix for solvent selection based on experimental intent. Green paths indicate optimal success rates.

Frequently Asked Questions (FAQ)

Q: Can I just add base (NaOH) to dissolve it in organic solvents? A: No. Neutralizing the HCl salt generates the zwitterion (free amine/free acid), which is even less soluble in organic solvents than the salt. It often forms a "gum" or precipitates.[1] To solubilize the free base, you must protect the carboxylic acid (e.g., as a methyl ester) first.

Q: Why is my solution cloudy even after adding DMSO? A: You likely added the DMSO to a suspension of the solid in DCM. Reversal of addition is critical. Dissolve the solid in pure DMSO first to create a "concentrate," then dropwise add this concentrate to your DCM reaction mixture.

Q: Is the compound hygroscopic? A: Yes, the HCl salt is hygroscopic. If your "dry" solvent reaction fails, dry the starting material under high vacuum over


 for 12 hours. Absorbed water hydrolyzes silylating agents, killing the solubilization strategy.[2]

References

  • PubChem. (2025).[1][2] 4-Amino-2-hydroxybutanoic acid | C4H9NO3.[1][2] National Library of Medicine.[1] [Link][1]

  • Boland, C. R., et al. (2016).[1] Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation. Organic Letters, 18(15). (Demonstrates the silylation solubilization mechanism for polar amino-compounds). [Link][1]

  • Agilent Technologies. (2018).[1][5] Quantitative Analysis of Underivatized Amino Acids by HILIC. Application Note 5991-8812EN.[1] (Authoritative protocol for HILIC separation of polar amino acids). [Link]

Sources

Technical Support Center: Purification of (R)-4-amino-2-hydroxybutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-4-amino-2-hydroxybutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this chiral amino acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

I. Understanding the Molecule and Its Challenges

(R)-4-amino-2-hydroxybutanoic acid is a chiral molecule of significant interest, particularly as a key intermediate in the synthesis of semi-synthetic aminoglycoside antibiotics.[1] Its structure, containing both an amino and a hydroxyl group, imparts a high degree of polarity and the potential for multiple charge states, which are central to the purification challenges. The hydrochloride salt form is often preferred for its improved stability and handling characteristics.

Purification challenges typically revolve around:

  • High Polarity: Makes extraction from aqueous solutions difficult and necessitates polar solvents for chromatography and recrystallization.

  • Chiral Purity: Ensuring the final product is free of the (S)-enantiomer is critical for its intended biological activity.

  • Removal of Synthesis-Related Impurities: Starting materials, reagents, and by-products from the synthesis must be effectively removed.

  • Handling the Hydrochloride Salt: The salt form influences solubility and requires careful pH control during purification steps.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of (R)-4-amino-2-hydroxybutanoic acid hydrochloride.

A. Recrystallization Issues

Q1: My compound will not crystallize from the solution.

Possible Causes & Solutions:

  • Solution is not sufficiently supersaturated: The concentration of your compound may be too low.

    • Troubleshooting Step: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool slowly again.[2]

  • Incorrect solvent system: The chosen solvent or solvent mixture may not be optimal for inducing crystallization.

    • Troubleshooting Step: Experiment with different anti-solvents. If your compound is dissolved in a "good" solvent like water or methanol, try slowly adding a "bad" solvent (an anti-solvent) in which the compound is less soluble, such as isopropanol or ethanol, until the solution becomes faintly turbid.[2] Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow for slow cooling. A common system for similar compounds is a water/ethanol mixture.[3]

  • Lack of nucleation sites: Spontaneous nucleation may not be occurring.

    • Troubleshooting Step: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. If available, add a seed crystal of pure (R)-4-amino-2-hydroxybutanoic acid hydrochloride.[2]

Q2: The purity of my recrystallized product is still low.

Possible Causes & Solutions:

  • Impurities co-precipitating with the product: The impurities may have similar solubility profiles to your target compound in the chosen solvent system.

    • Troubleshooting Step: Consider a different recrystallization solvent system. The goal is to find a system where your compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution at low temperatures.

  • Occlusion of impurities in the crystal lattice: Rapid crystallization can trap impurities within the crystals.

    • Troubleshooting Step: Ensure a slow cooling rate. Allow the solution to cool to room temperature naturally before placing it in an ice bath. This allows for more selective crystal growth.

  • Inadequate washing of crystals: Residual mother liquor containing impurities may remain on the crystal surface.

    • Troubleshooting Step: Wash the filtered crystals with a small amount of the cold recrystallization solvent.

B. Ion-Exchange Chromatography (IEX) Problems

Q3: My compound is not binding to the cation-exchange column.

Possible Causes & Solutions:

  • Incorrect pH of the loading buffer: For a cation-exchange resin, the pH of the buffer must be below the isoelectric point (pI) of the amino acid, ensuring it carries a net positive charge.

    • Troubleshooting Step: Adjust the pH of your sample and equilibration buffer. The amino group of (R)-4-amino-2-hydroxybutanoic acid needs to be protonated (-NH3+). A buffer pH of around 3-4 is a good starting point.

  • Ionic strength of the loading buffer is too high: High salt concentrations can shield the charge of your compound, preventing it from binding to the resin.

    • Troubleshooting Step: Ensure your sample is desalted or has a low salt concentration before loading. Dilute the sample in the low-salt equilibration buffer if necessary.

Q4: I am getting poor recovery of my compound during elution from the ion-exchange column.

Possible Causes & Solutions:

  • Elution buffer is not strong enough: The eluting agent (either a high concentration of salt or a change in pH) is insufficient to displace the bound compound.

    • Troubleshooting Step: Increase the ionic strength of your elution buffer. A gradient elution from low to high salt concentration can help determine the optimal salt concentration for elution. Alternatively, for cation exchange, increasing the pH of the elution buffer will neutralize the positive charge on the amino group, causing it to be released from the resin. Elution with a dilute aqueous ammonia solution is a common method.[3]

  • Irreversible binding to the resin: This is less common but can occur if there are very strong, non-specific interactions.

    • Troubleshooting Step: Ensure the column is properly equilibrated and that the sample is filtered to prevent particulates from clogging the column.[4] If the problem persists, consider a different type of ion-exchange resin (e.g., a weak cation exchanger instead of a strong one).

C. Chiral Purity Concerns

Q5: My final product is contaminated with the (S)-enantiomer.

Possible Causes & Solutions:

  • Racemization during synthesis or purification: Certain reaction conditions (e.g., harsh pH, high temperatures) can cause racemization.

    • Troubleshooting Step: Review your synthesis and purification steps. Avoid prolonged exposure to strong acids or bases and high temperatures.

  • Incomplete separation of enantiomers: Standard purification techniques like recrystallization and achiral chromatography will not separate enantiomers.

    • Troubleshooting Step: Chiral chromatography is often necessary to separate enantiomers. Techniques like Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) are effective for this purpose.[5] The choice of the chiral column and mobile phase is critical and often requires screening.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of (R)-4-amino-2-hydroxybutanoic acid hydrochloride?

The impurities will largely depend on the synthetic route.

  • From chemical synthesis (e.g., via nitrile reduction): You may find unreacted starting materials, residual catalysts (like palladium or platinum), and by-products from side reactions.[1][6] If protecting groups were used, incomplete deprotection can lead to N-protected or O-protected impurities.

  • From biocatalytic synthesis: Impurities could include residual enzymes, co-factors, and starting materials like alanine.[1]

  • General impurities: The (S)-enantiomer is a common process-related impurity. Degradation products, such as lactams formed through intramolecular cyclization, are also possible.

Q2: How does pH affect the solubility of (R)-4-amino-2-hydroxybutanoic acid hydrochloride?

The solubility of amino acids is highly pH-dependent.[7][8]

  • At low pH (acidic conditions): Both the amino group (-NH3+) and the carboxylic acid group (-COOH) are protonated. The molecule has a net positive charge and is generally more soluble in aqueous solutions.

  • Near the isoelectric point (pI): The amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-), forming a zwitterion. At the pI, the net charge is zero, and the solubility of the amino acid in water is at its minimum.

  • At high pH (basic conditions): The amino group is neutral (-NH2) and the carboxylic acid group is deprotonated (-COO-). The molecule has a net negative charge and its solubility in water increases again. Understanding this behavior is crucial for both ion-exchange chromatography and recrystallization.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to determine chemical purity by separating the target compound from most impurities.

  • Chiral HPLC or SFC: To determine the enantiomeric purity (the ratio of R to S enantiomers).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Elemental Analysis: To confirm the elemental composition, which is particularly important for verifying the correct formation of the hydrochloride salt.

IV. Experimental Protocols & Workflows

A. General Purification Workflow

The following diagram illustrates a typical purification strategy for (R)-4-amino-2-hydroxybutanoic acid hydrochloride, starting from a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture pH_Adjust pH Adjustment (pH ~3-4) Crude->pH_Adjust IEX Cation-Exchange Chromatography pH_Adjust->IEX Load Elution Elution (Ammonia or Salt Gradient) IEX->Elution Wash & Elute Concentration Concentration (Rotary Evaporation) Elution->Concentration Recrystallization Recrystallization (e.g., Water/Ethanol) Concentration->Recrystallization Final Pure (R)-4-amino-2-hydroxybutanoic acid hydrochloride Recrystallization->Final

Caption: General purification workflow for (R)-4-amino-2-hydroxybutanoic acid HCl.

B. Protocol 1: Purification by Cation-Exchange Chromatography

This protocol is a starting point and may require optimization.

  • Resin Preparation:

    • Select a strong cation-exchange resin (e.g., Dowex 50W X8).

    • Prepare a slurry of the resin in deionized water and pack it into a suitable column.

    • Wash the column with 3-5 column volumes (CV) of 1 M HCl, followed by deionized water until the eluate is neutral.

    • Equilibrate the column with 3-5 CV of the starting buffer (e.g., 0.1 M sodium citrate buffer, pH 3.5).

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of the starting buffer.

    • Adjust the pH of the sample to match the starting buffer if necessary.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.[4]

    • Load the sample onto the equilibrated column at a slow flow rate.

  • Washing and Elution:

    • Wash the column with 2-3 CV of the starting buffer to remove unbound impurities.

    • Elute the bound (R)-4-amino-2-hydroxybutanoic acid using a suitable elution buffer. A common method is to use a 2 N aqueous ammonia solution.[6] Alternatively, a linear gradient of NaCl (e.g., 0 to 1 M) in the starting buffer can be used.

    • Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the pure product.

  • Post-Elution Processing:

    • Pool the pure fractions.

    • If an ammonia solution was used for elution, concentrate the pooled fractions by rotary evaporation to remove the ammonia and water.

    • If a salt gradient was used, desalting may be necessary before proceeding to the next step.

C. Protocol 2: Recrystallization from a Water/Ethanol System

This protocol is adapted from methods used for similar amino acids.[3]

  • Dissolution:

    • Transfer the concentrated product from the IEX step to an Erlenmeyer flask.

    • Add a minimal amount of hot deionized water to dissolve the solid completely.

  • Addition of Anti-solvent:

    • While the solution is still warm, slowly add ethanol (the anti-solvent) dropwise with stirring until the solution becomes persistently cloudy.

    • Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small volume of cold ethanol.

    • Dry the crystals under high vacuum to remove residual solvents.

V. Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purification problems.

TroubleshootingTree Start Low Yield or Purity? CheckPurity Assess Purity (HPLC, NMR) Start->CheckPurity Purity Issue CheckYield Assess Yield (Mass Balance) Start->CheckYield Yield Issue ImpurityType Identify Impurity Type CheckPurity->ImpurityType YieldStep Identify Step with Mass Loss CheckYield->YieldStep Enantiomer Enantiomeric Impurity? ImpurityType->Enantiomer Yes OtherImpurity Other Chemical Impurity? ImpurityType->OtherImpurity No ChiralSep Implement Chiral Chromatography (HPLC/SFC) Enantiomer->ChiralSep OptimizeIEX Optimize IEX (pH, Salt Gradient) OtherImpurity->OptimizeIEX OptimizeRecryst Optimize Recrystallization (Solvent System) OtherImpurity->OptimizeRecryst IEXLoss Loss during IEX? YieldStep->IEXLoss Yes RecrystLoss Loss during Recrystallization? YieldStep->RecrystLoss No CheckBinding Verify Binding/Elution Conditions (pH, Salt) IEXLoss->CheckBinding CheckSolubility Check Solubility in Mother Liquor RecrystLoss->CheckSolubility

Caption: Decision tree for troubleshooting purification of (R)-4-amino-2-hydroxybutanoic acid HCl.

VI. References

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health. [Link]

  • Process for the production of 4-aminobutyric acid or its derivatives. (1981). Google Patents.

  • 4-Amino-2-hydroxybutanoic acid | C4H9NO3 | CID 26062. (n.d.). PubChem. [Link]

  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. (1991). PubMed. [Link]

  • The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. (n.d.). ResearchGate. [Link]

  • Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. (2004). National Institutes of Health. [Link]

  • Guide to Ion-Exchange Chromatography. (n.d.). Harvard Apparatus. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Solubilities of amino acids in water at various pH values under 298.15 K. (2009). ResearchGate. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. (n.d.). Semantic Scholar. [Link]

  • Is the solubility of amino acids affected by their pH levels? (2024). Quora. [Link]

  • Ion exchange chromatography protein purification and isoelectric point (pI). (2022). YouTube. [Link]

  • Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part 1: Contemporary Reversed-Phase Protein Separations. (2018). LCGC. [Link]

  • Method of preparing (R)-4-amino-3-hydroxybutyric acid. (1989). Google Patents.

  • Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). (1983). SciSpace. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). Semantic Scholar. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

Sources

Technical Support Center: (R)-4-amino-2-hydroxybutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (R)-4-amino-2-hydroxybutanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing racemization and ensuring the stereochemical integrity of this critical chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your experimental workflows effectively.

Introduction to Stereochemical Stability

(R)-4-amino-2-hydroxybutanoic acid is a chiral molecule where the spatial arrangement of the hydroxyl group at the C2 position is crucial for its intended biological activity and use in pharmaceutical synthesis. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can lead to a loss of efficacy, altered pharmacological profiles, and difficulties in downstream purification. This guide provides a comprehensive overview of the factors that can induce racemization and practical steps to mitigate this risk.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (R)-4-amino-2-hydroxybutanoic acid hydrochloride?

A: Racemization is the process where a chiral molecule, like the (R)-enantiomer of 4-amino-2-hydroxybutanoic acid, converts to its mirror image, the (S)-enantiomer, resulting in a 1:1 mixture known as a racemate. This is a significant concern because the biological activity of many chiral compounds is highly specific to one enantiomer. In the context of drug development, the presence of the undesired enantiomer can lead to reduced therapeutic effect, and in some cases, undesirable side effects. For (R)-4-amino-2-hydroxybutanoic acid, maintaining its stereochemical purity is essential for its successful application in the synthesis of targeted therapeutics.

Q2: What are the primary factors that can cause racemization of this compound?

A: The stereocenter at the C2 position, which bears the hydroxyl group, is susceptible to racemization. The primary factors that can induce racemization are:

  • pH: Both acidic and especially basic conditions can catalyze racemization.

  • Temperature: Elevated temperatures provide the energy to overcome the activation barrier for the racemization reaction.

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the chiral center.

  • Presence of Catalysts: Certain impurities or reagents can act as catalysts for racemization.

Q3: How can I detect if my sample of (R)-4-amino-2-hydroxybutanoic acid hydrochloride has racemized?

A: Several analytical techniques can be employed to determine the enantiomeric purity of your sample:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. It uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing for their quantification.[1][2][3]

  • Chiral Gas Chromatography (GC): For volatile derivatives of the compound, chiral GC can be an effective separation technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): By adding a chiral auxiliary, the enantiomers can be converted into diastereomers, which can then be distinguished by NMR.[4][5]

  • Polarimetry: A decrease in the measured optical rotation compared to the known value for the pure (R)-enantiomer can indicate racemization. However, this method is less sensitive and quantitative than chromatographic techniques.

Troubleshooting Guide: Preventing Racemization in Your Experiments

This section provides a problem-and-solution-oriented guide to address specific challenges you might encounter.

Issue 1: Loss of Enantiomeric Purity During Storage of Solid Compound

Symptoms:

  • Chiral HPLC analysis of a freshly opened bottle of (R)-4-amino-2-hydroxybutanoic acid hydrochloride shows the presence of the (S)-enantiomer.

  • Inconsistent results in downstream applications that are sensitive to stereochemistry.

Root Causes & Prevention:

Potential Cause Explanation Preventative Measures
Improper Storage Temperature Elevated temperatures, even ambient room temperature over extended periods, can promote solid-state racemization.Store the solid compound at or below the recommended temperature of 2-8°C. For long-term storage, consider storage at -20°C.
Exposure to Moisture The hydrochloride salt is hygroscopic. Absorbed water can create localized solution pockets on the surface of the solid, where racemization can occur more readily.Store the compound in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under argon or nitrogen).
Exposure to Light While less common for this type of molecule, prolonged exposure to UV light can potentially provide energy for racemization.Store the container in a dark place or use an amber vial.
Issue 2: Racemization Observed After Dissolving in a Solvent or Buffer

Symptoms:

  • A freshly prepared solution of the compound shows a significant percentage of the (S)-enantiomer upon immediate chiral HPLC analysis.

  • The enantiomeric excess (%ee) of the solution decreases over time.

Root Causes & Prevention:

Potential Cause Explanation Preventative Measures
Inappropriate pH of the Solution The α-proton at the C2 position is susceptible to abstraction, especially under basic conditions, leading to a planar intermediate that can be protonated from either side, causing racemization. While the hydrochloride salt is acidic, dissolving it in a basic buffer will neutralize the acid and can lead to a pH where racemization is favorable. Studies on similar amino acids have shown that the rate of racemization increases with increasing pH.[6][7]Maintain a slightly acidic pH (ideally between 3 and 5) for aqueous solutions. Use buffers within this pH range, such as acetate or citrate buffers. Avoid basic buffers like phosphate, borate, or carbonate buffers.
Elevated Temperature of the Solution The rate of racemization in solution is highly dependent on temperature. Heating a solution to aid dissolution or for a reaction can significantly accelerate racemization.Prepare solutions at room temperature or below. If heating is necessary to dissolve the compound, use the lowest possible temperature for the shortest duration. Cool the solution immediately after dissolution.
Incompatible Solvent Certain solvents can promote racemization. For example, some protic solvents can facilitate the proton exchange that leads to racemization.For non-aqueous applications, use aprotic solvents. If an aqueous solution is required, use purified water (e.g., HPLC grade) and a suitable acidic buffer.
Presence of Contaminants Metal ions or other impurities in the solvent or buffer can act as catalysts for racemization.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned.

Workflow for Preparing Stable Solutions

Caption: Recommended workflow for preparing and storing solutions to minimize racemization.

Issue 3: Racemization During a Chemical Reaction

Symptoms:

  • The product of a reaction involving (R)-4-amino-2-hydroxybutanoic acid hydrochloride is found to be a racemic or partially racemic mixture.

Root Causes & Prevention:

Potential Cause Explanation Preventative Measures
Basic Reaction Conditions Many organic reactions employ basic reagents or are carried out in basic media. These conditions can readily cause racemization of the starting material or the product.If possible, choose reaction pathways that avoid strongly basic conditions. If a base is necessary, use a non-nucleophilic, sterically hindered base and add it slowly at a low temperature. Consider using a weaker base if the reaction allows.
High Reaction Temperatures As with solutions, elevated temperatures during a reaction will increase the rate of racemization.Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid unnecessarily long reaction times.
Activation of the Carboxylic Acid In reactions where the carboxylic acid group is activated (e.g., for amide bond formation), the α-proton becomes more acidic and thus more susceptible to abstraction and subsequent racemization.Use coupling reagents known to suppress racemization, such as those that incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma).

Logical Flow for Investigating Racemization During Synthesis

Synthesis_Troubleshooting Start Racemization detected in product Check_SM 1. Analyze enantiomeric purity of the starting material solution Start->Check_SM SM_OK Starting material is pure Check_SM->SM_OK SM_Racemized Starting material is racemized Check_SM->SM_Racemized Check_Conditions 2. Evaluate reaction conditions SM_OK->Check_Conditions Review_Prep Review solution preparation and storage procedures SM_Racemized->Review_Prep Temp_High Is temperature elevated? Check_Conditions->Temp_High Reduce_Temp Lower reaction temperature Temp_High->Reduce_Temp Yes Base_Present Is a strong base used? Temp_High->Base_Present No Reduce_Temp->Base_Present Change_Base Use a weaker or sterically hindered base at low temp. Base_Present->Change_Base Yes Activation_Method Is the carboxyl group activated? Base_Present->Activation_Method No Change_Base->Activation_Method Change_Coupling Use racemization-suppressing coupling reagents Activation_Method->Change_Coupling Yes End Optimized, non-racemizing conditions Activation_Method->End No Change_Coupling->End

Sources

Technical Support Center: HPLC Resolution of (R)-4-amino-2-hydroxybutanoic Acid (GABOB)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: GABOB-RES-001 Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

(R)-4-amino-2-hydroxybutanoic acid (GABOB) presents a "perfect storm" of chromatographic challenges: it is small, highly polar, zwitterionic, and lacks a strong chromophore. Furthermore, as a chiral drug intermediate (related to GABA), enantiomeric purity is critical.

This guide moves beyond generic advice. We focus on three field-proven methodologies to resolve the (R)-enantiomer from its (S)-counterpart and achiral impurities: Ligand Exchange Chromatography (LEC) , Crown Ether Chiral Selectors , and Chiral Derivatization .

Part 1: Method Selection Decision Matrix

Before preparing mobile phases, use this decision tree to select the protocol that matches your laboratory's capabilities and sensitivity requirements.

MethodSelection Start START: Define Analytical Goal IsChiral Is Enantiomeric Separation Required? Start->IsChiral HasChiralCol Do you have a Chiral Column? IsChiral->HasChiralCol Yes MethodD HILIC / Ion-Pairing (Achiral Purity Only) IsChiral->MethodD No (Purity only) Sensitivity Is Detection Limit < 1 µg/mL? HasChiralCol->Sensitivity No (Use C18) MethodA PROTOCOL A: Ligand Exchange (LEC) (Robust, Low Cost) HasChiralCol->MethodA Yes (LEC Column) MethodB PROTOCOL B: Crown Ether Column (High Res, Acidic MP) HasChiralCol->MethodB Yes (Crown Ether) Sensitivity->MethodA No (UV ~254nm ok) MethodC PROTOCOL C: Derivatization (OPA-NAC) (High Sensitivity) Sensitivity->MethodC Yes (Fluorescence needed)

Figure 1: Strategic workflow for selecting the optimal GABOB separation method based on column availability and sensitivity needs.

Part 2: Detailed Technical Protocols

Protocol A: Ligand Exchange Chromatography (LEC)

Best for: Routine QA/QC, high robustness. Mechanism: GABOB acts as a tridentate ligand. The central metal ion (Copper II) forms a ternary complex between the chiral selector on the column and the analyte. The difference in thermodynamic stability between the (R)-GABOB-Cu and (S)-GABOB-Cu complexes drives separation.

ParameterSpecificationTechnical Rationale
Column Chiralpak WH, Nucleosil Chiral-1, or equivalent (Proline-Copper based)These columns have L-proline (or hydroxyproline) chemically bonded. The fixed ligand coordinates with Cu(II).
Mobile Phase 0.25 mM CuSO₄ in Water (pH 5.0 - 6.0)Copper is the "bridge." Concentration is critical; too low = peak broadening; too high = baseline noise.
Temperature 50°CCritical: Ligand exchange is kinetically slow. Elevated temperature improves mass transfer and sharpens peaks.
Detection UV 254 nmThe Cu-Amino Acid complex absorbs at 254 nm (the "formation constant" absorbance), unlike the native molecule.

Step-by-Step Workflow:

  • Passivation: Flush the system with water to remove organic solvents.

  • Equilibration: Pump 0.25 mM CuSO₄ solution until the baseline stabilizes. This may take 2-3 hours as the column saturates with Copper.

  • Sample Prep: Dissolve GABOB in the mobile phase. Do not use EDTA or strong chelators in the sample matrix; they will strip the copper from the column.

Protocol B: Crown Ether Chiral Separation

Best for: Primary amines, high resolution, MS compatibility (if using volatile acid). Mechanism: The ammonium group (–NH₃⁺) of GABOB inserts into the cavity of the crown ether (e.g., 18-crown-6 tetracarboxylic acid). The chiral barrier is formed by the steric hindrance between the crown ether's side chains and the chiral center of GABOB.

ParameterSpecificationTechnical Rationale
Column CROWNPAK CR-I(+) or CR(+)specifically designed to complex with primary amines.
Mobile Phase Perchloric Acid (HClO₄) pH 1.0 - 2.0 (Aq)Critical: The amine must be fully protonated (NH₃⁺) to bind to the crown ether. Neutral amines do not retain.
Modifier Methanol (0 - 15%)Organic modifier reduces retention. Keep low to maximize resolution (Rs).
Temperature 10°C - 25°CInverse Effect: Lower temperatures increase the formation constant (K), increasing retention and often resolution, though pressure will rise.

Troubleshooting Tip: If you observe peak splitting, lower the column temperature to 10°C. The complexation is exothermic; lower heat stabilizes the "guest" inside the "host."

Protocol C: Pre-Column Derivatization (OPA/NAC)

Best for: Trace analysis (bioanalysis), labs without chiral columns. Mechanism: Reaction with o-phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC), creates diastereomeric isoindole derivatives. These can be separated on a standard achiral C18 column.

Reagent Preparation:

  • Borate Buffer: 0.4 M, pH 10.2.

  • OPA Reagent: 10 mg OPA in 1 mL MeOH + 100 µL 3-mercaptopropionic acid (for achiral) OR N-acetyl-L-cysteine (for chiral).

  • Reaction: Mix 10 µL sample + 10 µL reagent. Wait 1 minute. Inject immediately.

Separation Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse AAA), 3.5 µm.

  • Mobile Phase A: 40 mM Na₂HPO₄, pH 7.8.

  • Mobile Phase B: Acetonitrile/MeOH/Water (45:45:10).

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Part 3: Troubleshooting & FAQs

Q1: Why is my GABOB peak tailing significantly (Tailing Factor > 2.0)?

Diagnosis: This is classic "secondary interaction." The amine group is interacting with residual silanols on the silica support. Corrective Action:

  • Method B (Crown Ether): Ensure pH is < 2.0. At this pH, silanols are protonated (neutral) and do not interact with the amine.

  • Method A (LEC): Increase the ionic strength slightly or add a small amount of methanol (5%) to improve wetting.

  • General: Use "End-capped" columns if using standard RP-HPLC.

Q2: I am using the Copper Ligand Exchange method, but my baseline is drifting/noisy.

Diagnosis: Copper equilibrium issue. Corrective Action:

  • Check Temperature: Temperature fluctuations cause massive baseline shifts in LEC because the UV absorbance is temperature-dependent. Use a column oven.

  • Copper Depletion: Ensure your mobile phase always contains the copper salt (0.25 mM). Never run pure water or pure organic solvent through a loaded LEC column.

Q3: Can I use Mass Spectrometry (MS) with these methods?

Analysis:

  • LEC: NO. Copper salts are non-volatile and will ruin the MS source.

  • Crown Ether: YES, but modify. Replace Perchloric Acid (non-volatile) with Trifluoroacetic Acid (TFA) or Formic Acid, though resolution may decrease slightly due to ion-pairing effects of TFA.

  • Derivatization: YES. The OPA derivatives are stable enough for LC-MS.

Part 4: References

  • Davankov, V. A. (1980). Ligand-exchange chromatography. CRC Press. (Seminal work on the mechanism of chiral separation via copper complexes).

  • Hyun, M. H., et al. (2013). Comparison of Chiral Separations of Aminophosphonic Acids and Their Aminocarboxylic Acid Analogs Using a Crown Ether Column. Chirality. Link (Demonstrates the efficacy of Crown Ether phases for amino-acid analogs).

  • Agilent Technologies. (2020). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Link (Standard protocol for OPA/FMOC derivatization).

  • Shimadzu Corporation. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification. Metabolites. Link (Modern automation of the derivatization workflow).

  • Phenomenex. Chiral HPLC Separations Guide. Link (General reference for column selection strategies).

Technical Support Center: Optimizing (R)-4-amino-2-hydroxybutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-4-amino-2-hydroxybutanoic acid (R-AHBA). This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this critical chiral building block. (R)-AHBA is a key synthetic intermediate, notably used in modifying aminoglycoside antibiotics like amikacin to overcome bacterial resistance.[1][2]

This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our approach is built on explaining the causality behind each step, ensuring you can make informed decisions in your own laboratory work.

Section 1: Strategic Synthesis Overview

Choosing the correct synthetic strategy is the first critical decision point and depends on available resources, required scale, and desired stereochemical purity. Two primary routes dominate the landscape: traditional chemical synthesis and modern biocatalytic methods.

FeatureChemical SynthesisBiocatalytic Synthesis
Starting Materials Chiral precursors like L-asparagine or L-malamidic acid.[2]Simple achiral molecules (e.g., formaldehyde, alanine).[1][3]
Key Transformations Dehydration of amide to nitrile, followed by catalytic reduction.[1][2]Enzyme-catalyzed aldol reaction and stereoselective transamination.[3]
Stereocontrol Relies on the chirality of the starting material; risk of racemization.Excellent; enzyme selectivity dictates stereochemistry.
Typical Yield Moderate (e.g., ~50-60% from L-asparagine).[2]High (e.g., >85%).[3]
Enantiomeric Excess (ee) Dependent on starting material purity.Typically excellent (>99%).[1][3]
Reaction Conditions Often requires anhydrous organic solvents (pyridine), elevated temperatures, and high-pressure hydrogenation.[2]Aqueous media, mild pH, and near-ambient temperatures.[4]
Pros Well-established methods, uses common laboratory reagents.Highly stereoselective, environmentally benign ("green"), high yields.
Cons Use of hazardous reagents, multi-step, potential for side reactions and racemization.Requires specific enzymes which may not be commercially available, potential for enzyme inhibition.
Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that arise before and during the synthesis campaign.

Q1: Which synthetic route is better for my project: chemical or biocatalytic?

A1: The choice is driven by your primary objective.

  • For proof-of-concept or small-scale synthesis where high enantiopurity is critical: The biocatalytic route is superior. Its exceptional stereoselectivity (>99% ee) and high yields under mild, aqueous conditions make it ideal for producing high-quality material.[1][3]

  • For larger-scale synthesis or if access to specific enzymes is limited: The chemical route from a chiral precursor like L-asparagine is a robust and well-documented option.[2] While it involves more hazardous reagents and the overall yield may be lower, the starting materials and equipment are standard in most organic chemistry labs.

Q2: What are the most critical parameters to control in the chemical synthesis route?

A2: The two most critical stages are the nitrile formation and the subsequent reduction.

  • Nitrile Formation: This step, typically a dehydration of a primary amide using an anhydride in pyridine, is highly sensitive to water. You must use anhydrous pyridine and reagents to prevent hydrolysis of the anhydride and other side reactions.[2] Temperature control is also key; the reaction is often run at ambient temperature (20-25 °C) to minimize side-product formation.[2]

  • Catalytic Hydrogenation: The activity of the catalyst (e.g., platinum oxide) is paramount. Ensure you are using a fresh, high-quality catalyst. The reaction is also sensitive to catalyst poisons. Additionally, proper agitation and sufficient hydrogen pressure are necessary to ensure the reaction goes to completion.

Q3: My final product has low optical purity. What are the likely causes?

A3: Loss of stereochemical integrity can occur at several points in the chemical synthesis pathway.

  • Starting Material: Verify the enantiomeric purity of your starting material (e.g., L-asparagine).

  • Harsh Conditions: While the core reaction steps are designed to avoid isomerization, prolonged exposure to harsh acidic or basic conditions during workup or purification can cause epimerization at the C2 position.

  • Side Reactions: In the nitrile formation step, elevated temperatures could potentially lead to side reactions that compromise the stereocenter, although this is less common under controlled conditions. The process described in the literature is noted for proceeding without undesired isomerization.[2]

Q4: What are the primary safety concerns I should be aware of?

A4:

  • Pyridine: It is a flammable, toxic, and malodorous liquid. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Acetic Anhydride: It is corrosive and a lachrymator. Handle with care in a fume hood.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and a pyrophoric catalyst (once reduced). Use a properly rated hydrogenation apparatus, purge the system thoroughly with an inert gas (like nitrogen or argon) before and after the reaction, and handle the catalyst under a wet or inert atmosphere.

Section 3: Troubleshooting Guide

This guide addresses specific problems encountered during the chemical synthesis workflow, which is the more common and accessible method.

Workflow: Chemical Synthesis of (R)-4-amino-2-hydroxybutanoic acid

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Start L-Malamidic Acid Nitrile_Formation React with Acetic Anhydride in Anhydrous Pyridine Start->Nitrile_Formation Intermediate Nitrile Intermediate (L-3-cyano-2-hydroxypropionic acid) Nitrile_Formation->Intermediate Reduction Catalytic Hydrogenation (H₂, PtO₂ catalyst) Intermediate->Reduction Crude_Product Crude (R)-AHBA in reaction mixture Reduction->Crude_Product Filtration Filter to Remove Catalyst Crude_Product->Filtration Ion_Exchange Ion-Exchange Chromatography Filtration->Ion_Exchange Crystallization Crystallize from Ethanol/Water Ion_Exchange->Crystallization Final_Product Pure (R)-AHBA Crystals Crystallization->Final_Product

Caption: High-level workflow for the chemical synthesis of (R)-AHBA.

Problem Area 1: Nitrile Formation (L-Malamidic Acid to L-3-cyano-2-hydroxypropionic acid)

Q: The conversion of the amide to the nitrile is sluggish or incomplete. What's wrong?

A: This is a classic dehydration reaction where efficiency is key.

  • Cause 1: Presence of Water. Water will readily consume the acetic anhydride, rendering it unavailable for the amide dehydration.

    • Solution: Ensure your pyridine is anhydrous. Distilling it over a suitable drying agent like calcium hydride before use is best practice. Ensure all glassware is oven-dried.

  • Cause 2: Incorrect Stoichiometry. An insufficient amount of acetic anhydride will lead to incomplete conversion.

    • Solution: Use a molar excess of acetic anhydride relative to the starting amide. Review established protocols, which often specify the exact volumes and equivalents needed.[2]

  • Cause 3: Low Temperature. While the reaction is typically run at ambient temperature (20-25°C), significantly lower temperatures could slow the reaction rate considerably.[2]

    • Solution: Ensure the reaction is maintained within the recommended temperature range. A slight warming is acceptable, but do not exceed 30°C to avoid side reactions.

Q: My reaction mixture turned dark brown/black during nitrile formation.

A: This indicates decomposition or significant side reactions, often related to impurities or temperature.

  • Cause 1: Impure Pyridine. Pyridine can contain impurities that polymerize or react under the reaction conditions.

    • Solution: Use high-purity, anhydrous pyridine. If in doubt, purify it by distillation.

  • Cause 2: Overheating. Allowing the reaction temperature to rise uncontrollably can lead to decomposition.

    • Solution: Monitor the reaction temperature. If necessary, use a water bath to maintain a stable ambient temperature, especially on a larger scale.

Problem Area 2: Catalytic Hydrogenation (Reduction of Nitrile)

Q: The reduction of the nitrile group is very slow or has stalled.

A: This is a common issue in catalytic hydrogenation and usually points to a problem with the catalyst or the reaction environment.

G cluster_checks cluster_solutions start Problem: Incomplete Nitrile Reduction check_catalyst Is the catalyst active? start->check_catalyst check_h2 Is H₂ supply adequate? start->check_h2 check_purity Are catalyst poisons present? start->check_purity sol_catalyst Use fresh PtO₂ catalyst. Increase catalyst loading. check_catalyst->sol_catalyst sol_h2 Check for leaks. Increase H₂ pressure. Ensure vigorous stirring. check_h2->sol_h2 sol_purity Purify intermediate. Use high-purity solvent. check_purity->sol_purity

Caption: Troubleshooting decision tree for incomplete hydrogenation.

  • Cause 1: Catalyst Inactivation. Platinum oxide (Adam's catalyst) can lose activity over time or if it was improperly stored. The active form, platinum black, is formed in situ, but the precursor must be of high quality.

    • Solution: Use a new bottle of PtO₂. For a stalled reaction, it is sometimes possible to filter the mixture (carefully, under an inert atmosphere) and add a fresh portion of the catalyst.

  • Cause 2: Catalyst Poisoning. Trace impurities can adsorb to the catalyst surface and block active sites. Common poisons include sulfur compounds, halides, or residual pyridine from the previous step.

    • Solution: Ensure the nitrile intermediate is properly isolated and purified before the reduction step. A thorough workup to remove pyridine is essential.

  • Cause 3: Insufficient Hydrogen Availability. The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen). Efficient mixing is required to ensure hydrogen can reach the catalyst surface.

    • Solution: Increase the stirring rate to create a good vortex and ensure the catalyst is well-suspended. Verify that your hydrogen supply is not depleted and that the system is holding pressure.

Problem Area 3: Purification and Isolation

Q: I am struggling to crystallize the final product from the ethanol/water mixture.

A: Crystallization is sensitive to purity, concentration, and conditions.

  • Cause 1: Impurities Present. Even small amounts of residual salts or organic byproducts can inhibit crystal formation.

    • Solution: Ensure the ion-exchange chromatography step was performed correctly to remove inorganic salts. The eluate containing the product should be clean before concentration.

  • Cause 2: Incorrect Solvent Ratio or Supersaturation. The solution may be too dilute, or it may be supersaturated but lacking nucleation sites.

    • Solution: Slowly concentrate the solution further. Try scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal from a previous successful batch is the most reliable method. Cooling the solution slowly (e.g., in a refrigerator overnight) is generally more effective than flash-cooling in a freezer.[2]

Section 4: Experimental Protocols

The following protocol is a representative example of the chemical synthesis route, synthesized from established literature.[2]

Protocol: Synthesis of (R)-4-amino-2-hydroxybutanoic acid from L-Malamidic Acid

Step 1: Preparation of L-3-cyano-2-hydroxypropionic acid

  • To a flask containing L-malamidic acid, add anhydrous pyridine (approx. 8-10 mL per gram of starting material).

  • Stir the mixture to form a suspension. If necessary, concentrate the mixture under reduced pressure to remove any residual water azeotropically with pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (approx. 2-3 equivalents) while maintaining the temperature at 20-25°C.

  • Allow the reaction to stir at ambient temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the majority of the pyridine. The resulting residue contains the nitrile intermediate and is often used directly in the next step.

Step 2: Reduction and Isolation of (R)-4-amino-2-hydroxybutanoic acid

  • Dissolve the crude nitrile intermediate in a mixture of acetic acid and water.

  • Transfer the solution to a suitable hydrogenation vessel.

  • Add the catalyst, platinum oxide (PtO₂), typically at a loading of 1-5 mol%.

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas. Pressurize to the desired level (e.g., atmospheric pressure or higher, depending on equipment).

  • Stir the mixture vigorously at ambient temperature for 4-8 hours or until hydrogen uptake ceases.

  • Depressurize the vessel and purge again with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to carefully remove the platinum catalyst. Wash the catalyst pad thoroughly with water.

    • Self-Validation Check: The combined filtrate should be a clear, colorless solution.

  • Apply the filtrate to a column of a strong cation-exchange resin (e.g., Dowex® 50W, H⁺ form).

  • Wash the column with deionized water until the eluate is neutral to remove acids and non-basic impurities.

  • Elute the desired product from the resin using 2N aqueous ammonia. Collect fractions and monitor by TLC or another suitable method.

  • Combine the product-containing fractions and concentrate under reduced pressure.

  • To the concentrated aqueous solution, add ethanol (approx. 3 volumes) to induce crystallization.

  • Allow the mixture to stand at 5°C overnight.

  • Collect the white crystalline product by filtration, wash with cold ethanol, and dry in vacuo.

References
  • Umezawa, H., et al. (1981). Process for the production of 4-aminobutyric acid or its derivatives. U.S. Patent 4,290,972.
  • Seebach, D., et al. (1997). (R)-(-)-METHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 74, 1. Retrieved from [Link]

  • Alferiev, I. S., & Kochetkova, N. I. (1991). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 40(9), 1934–1936. Retrieved from [Link]

  • Zhang, W., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 801831. Retrieved from [Link]

  • Lundt, I., & Christiansen, J. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, Series B, 37, 3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-hydroxybutanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Contente, M. L., et al. (2017). Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid. ACS Catalysis, 7(3), 1746–1750. Retrieved from [Link]

Sources

Overcoming poor yield in the synthesis of (R)-4-amino-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-4-amino-2-hydroxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome poor yields and achieve high-purity products.

Troubleshooting Guide: Overcoming Poor Yields

This section addresses specific issues that can arise during the synthesis of (R)-4-amino-2-hydroxybutanoic acid, providing potential causes and actionable solutions.

Q1: My overall yield is consistently low. Where should I start troubleshooting?

A low overall yield can be attributed to a variety of factors throughout the synthetic process. A systematic approach is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and incomplete conversion.

    • Solution: Ensure the purity of all reagents and solvents. For solid starting materials, consider recrystallization. For liquid reagents, distillation may be necessary. Solvents should be anhydrous and deoxygenated, which can be achieved using a solvent purification system or by distilling from appropriate drying agents.[1]

  • Reaction Conditions: Suboptimal reaction conditions, such as temperature, pressure, or reaction time, can significantly impact yield.

    • Solution: Carefully review the literature for the specific synthetic route you are following and ensure your experimental setup matches the recommended conditions. Small-scale optimization experiments can help determine the ideal parameters for your specific laboratory setup.

  • Product Loss During Work-up and Purification: (R)-4-amino-2-hydroxybutanoic acid is a polar molecule, which can make its extraction and purification challenging, leading to significant product loss.[2]

    • Solution: Minimize the number of transfer steps. During aqueous work-up, ensure the pH is optimized for the extraction of the amino acid. For purification, consider techniques suitable for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or recrystallization from a mixed-solvent system.[2]

Q2: I'm seeing a significant amount of byproducts after the nitrile reduction step. How can I improve the selectivity for the primary amine?

The catalytic hydrogenation of a nitrile to a primary amine is a common step in the synthesis of (R)-4-amino-2-hydroxybutanoic acid. However, the formation of secondary and tertiary amines is a frequent side reaction that can drastically reduce the yield of the desired product.[3][4]

Mechanism of Side Product Formation:

The reduction of the nitrile initially forms an imine intermediate. This highly reactive imine can then be attacked by the already formed primary amine, leading to the formation of a secondary amine after elimination of ammonia and further reduction. This secondary amine can then react with another imine intermediate to form a tertiary amine.[3][5]

Solutions to Improve Selectivity:

  • Addition of Ammonia or a Base: The addition of ammonia or a suitable base to the reaction mixture can suppress the formation of secondary and tertiary amines.[3][5] This is because the added ammonia can shift the equilibrium away from the formation of the secondary imine intermediate.

  • Choice of Catalyst and Reaction Conditions: The type of catalyst and the reaction conditions (temperature, pressure) play a crucial role in the selectivity of the reduction.

    • Catalysts: Palladium, platinum, and nickel are commonly used catalysts for nitrile reduction.[6] The choice of catalyst can influence the reaction pathway.

    • Conditions: Conducting the reaction at a raised temperature and pressure is typical.[6] However, optimizing these conditions is essential to favor the formation of the primary amine.

  • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider alternative reducing agents such as lithium aluminum hydride (LiAlH₄).[6] However, be aware that LiAlH₄ is a very strong reducing agent and may not be compatible with other functional groups in the molecule. Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles.[6]

Q3: My product has low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Achieving high enantioselectivity is critical in the synthesis of chiral molecules like (R)-4-amino-2-hydroxybutanoic acid. Low ee can stem from issues with the asymmetric catalyst, reaction conditions, or even the analytical method used for its determination.[1]

Troubleshooting Workflow for Low Enantiomeric Excess:

low_ee_workflow start Low ee Observed step1 Verify Analytical Method (Chiral HPLC/GC) start->step1 step2 Check Reagent & Catalyst Purity step1->step2 Method Validated end_bad Continue Optimization step1->end_bad Method Faulty step3 Evaluate Reaction Conditions step2->step3 Reagents Pure step2->end_bad Reagents Impure end_good High ee Achieved step3->end_good Optimized step3->end_bad Suboptimal

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Potential Causes and Solutions:

  • Inaccurate Analytical Method: Before optimizing the reaction, it is crucial to ensure that your analytical method for determining ee (typically chiral HPLC or GC) is accurate and reliable.[1]

    • Solution: Validate your analytical method by running a racemic standard to confirm a 50:50 peak ratio. Ensure baseline separation of the enantiomers with a resolution greater than 1.5.[1]

  • Catalyst Quality: The chiral catalyst is the heart of the asymmetric reaction. Its purity and activity are paramount.

    • Solution: Use a fresh, high-purity catalyst. If you are preparing the catalyst in-house, ensure it is thoroughly characterized.

  • Substrate and Solvent Purity: Impurities in the substrate or solvent can poison the catalyst or lead to non-selective reactions.

    • Solution: Purify the substrate by recrystallization or distillation. Use anhydrous and deoxygenated solvents.[1]

  • Reaction Conditions: Temperature, pressure, and solvent can all influence the enantioselectivity of the reaction.[7]

    • Solution: Optimize these parameters through a series of small-scale experiments. Ensure precise temperature control, as small fluctuations can impact the ee.

  • Racemization: The product itself may be susceptible to racemization under the reaction or work-up conditions, especially in the presence of acid or base.[8][9]

    • Solution: If racemization is suspected, analyze the ee at different time points during the reaction. If racemization is occurring, consider milder reaction or work-up conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (R)-4-amino-2-hydroxybutanoic acid?

There are several established methods for the synthesis of (R)-4-amino-2-hydroxybutanoic acid, each with its own advantages and disadvantages:

  • Asymmetric Catalysis: This approach often involves the asymmetric hydrogenation of a prochiral precursor using a chiral metal catalyst (e.g., Rhodium-BINAP). This method can provide high enantiomeric excess but may require specialized equipment for handling hydrogen gas under pressure.[10]

  • Enzymatic Resolution: This method uses an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (R)-enantiomer. Biocatalytic approaches can offer very high enantioselectivity under mild conditions.[11]

  • Chemical Synthesis from Chiral Precursors: Starting from a readily available chiral molecule, such as L-asparagine or L-ascorbic acid, a series of chemical transformations can be used to synthesize the target molecule.

  • Synthesis via Nitrile Intermediate: A common chemical route involves the conversion of a suitable starting material to a nitrile, followed by reduction to the amine.[11][12]

Q2: How can I purify the final product effectively?

The high polarity of (R)-4-amino-2-hydroxybutanoic acid presents a significant purification challenge.[2]

  • Recrystallization: This is often the preferred method for obtaining a high-purity crystalline product. A mixed-solvent system is often required. For example, dissolving the crude product in a minimal amount of a "good" solvent like water or methanol, followed by the slow addition of a "bad" solvent like isopropanol or ethyl acetate until turbidity is observed, and then allowing the solution to cool slowly can yield pure crystals.[2]

  • Column Chromatography: Standard silica gel chromatography can be difficult due to the strong interaction of the amine group with the silica. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable chromatographic technique for purifying highly polar compounds like this amino acid.[2] Ion-exchange chromatography can also be an effective purification method.[13]

Q3: What analytical techniques are recommended for characterizing the final product?

A combination of analytical techniques should be used to confirm the identity, purity, and stereochemistry of the synthesized (R)-4-amino-2-hydroxybutanoic acid.

Analytical TechniquePurpose
NMR Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify any impurities.
Mass Spectrometry (MS) To determine the molecular weight of the compound.
Chiral HPLC or GC To determine the enantiomeric excess (ee) of the product.
Melting Point To assess the purity of the crystalline product.
Optical Rotation To confirm the stereochemistry of the final product.

Q4: Are there any specific safety precautions I should take when handling (R)-4-amino-2-hydroxybutanoic acid?

While not classified as a hazardous substance, it is good laboratory practice to handle all chemicals with care. (R)-4-amino-2-hydroxybutanoic acid may cause skin and eye irritation.[11][14] Therefore, it is recommended to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area and avoid generating dust.[11]

Experimental Protocols

Protocol 1: General Procedure for Nitrile Reduction via Catalytic Hydrogenation

This protocol provides a general guideline for the reduction of a nitrile precursor to (R)-4-amino-2-hydroxybutanoic acid.

nitrile_reduction_workflow start Dissolve Nitrile Precursor in Solvent step1 Add Catalyst (e.g., Pd/C) start->step1 step2 Pressurize with Hydrogen step1->step2 step3 Heat and Stir step2->step3 step4 Monitor Reaction Progress (TLC/LC-MS) step3->step4 step5 Filter Catalyst step4->step5 Reaction Complete step6 Concentrate Filtrate step5->step6 step7 Purify Product step6->step7

Caption: A typical workflow for the catalytic hydrogenation of a nitrile.

Step-by-Step Methodology:

  • In a suitable pressure vessel, dissolve the nitrile precursor in an appropriate solvent (e.g., methanol, ethanol, or acetic acid).

  • Carefully add the hydrogenation catalyst (e.g., 5-10 mol% of palladium on carbon, Pd/C).

  • If necessary, add a reagent to suppress side reactions, such as aqueous ammonia.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

  • SciSpace. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

  • Google Patents. (1981). Process for the production of 4-aminobutyric acid or its derivatives.
  • J-STAGE. (1976). Synthesis of DL-4-Amino-2-hydroxybutyric Acid. Retrieved from [Link]

  • ResearchGate. (2018). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • ScienceDirect. (2016). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Springer. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved from [Link]

  • Reddit. (2019). racemize alpha chiral acid with LiOH?. Retrieved from [Link]

  • AIP Publishing. (2021). Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. Retrieved from [Link]

  • Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • Reddit. (2018). Nitrile reduction issues. Retrieved from [Link]

  • Master Organic Chemistry. (2012). What’s a Racemic Mixture?. Retrieved from [Link]

  • Google Patents. (1988). Process for the hydrogenation of nitriles to primary amines.
  • ETH Zurich. (2015). Asymmetric Hydrogenation. Retrieved from [Link]

  • ACS Publications. (2012). Catalytic Asymmetric Synthesis of α-Amino Acids. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-hydroxybutanoic acid. Retrieved from [Link]

  • PubMed. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Retrieved from [Link]

  • MDPI. (2019). Concise and Straightforward Asymmetric Synthesis of a Cyclic Natural Hydroxy-Amino Acid. Retrieved from [Link]

  • ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction?. Retrieved from [Link]

  • IntechOpen. (2022). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from [Link]

  • RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

  • ResearchGate. (2022). Enzymatic asymmetric synthesis of α‐hydroxy/amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

  • RSC Publishing. (2019). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Retrieved from [Link]

  • NIH. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of (R)-4-Amino-2-Hydroxybutanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GABOB-HCl-REC-001 Compound: (R)-4-amino-2-hydroxybutanoic acid hydrochloride Synonyms: (R)-GABOB HCl, (R)-4-amino-2-hydroxybutyric acid HCl CAS: 40371-51-5 (Free acid), Salt forms vary.[1]

Executive Summary: The Solvent System

For the purification of (R)-4-amino-2-hydroxybutanoic acid hydrochloride, the optimal recrystallization system is a Solvent/Antisolvent pair.[1] Single-solvent recrystallization (e.g., water) is generally discouraged due to the compound's high hygroscopicity and extreme water solubility, which leads to significant yield loss.[1]

Primary Recommendation: The Anhydrous Protocol
RoleSolventGradeFunction
Solvent Methanol (MeOH) AnhydrousDissolves the salt at reflux; moderate solubility at RT.[1]
Antisolvent Ethyl Acetate (EtOAc) ACS ReagentReduces dielectric constant to force precipitation.[1]
Ratio 1:3 to 1:5 (v/v) -Optimized for maximum recovery without oiling out.[1]
Alternative Recommendation: The Aqueous Protocol

Use only if the crude material contains significant inorganic salts (NaCl/KCl) that need removal.

  • Solvent: Water (Minimum volume, hot).[1]

  • Antisolvent: Ethanol (Absolute) or Acetone.[1]

  • Risk: High probability of "oiling out" (Liquid-Liquid Phase Separation) if cooled too quickly.[1]

Technical Deep Dive: The Science of Solubility

Why Methanol/Ethyl Acetate?

(R)-GABOB HCl is a polar, ionic species.[1]

  • Lattice Energy vs. Solvation: The hydrochloride salt forms a strong ionic lattice.[1] Methanol has a high dielectric constant (

    
    ) capable of disrupting this lattice at elevated temperatures (
    
    
    
    ).[1]
  • The Antisolvent Effect: Ethyl acetate (

    
    ) is miscible with methanol but cannot solvate the ionic pair.[1] As EtOAc is added, the bulk dielectric constant of the mixture drops.[1] When it falls below the threshold required to sustain the ionic dipole solvation, the salt crystallizes.[1]
    
  • Enantiomeric Purity: Impurities (often the (S)-isomer or unreacted precursors) typically have different solubility profiles.[1] The slow formation of the crystal lattice in this binary system excludes these impurities more effectively than rapid precipitation from water.[1]

Standard Operating Procedure (SOP)

Protocol: Recrystallization of (R)-GABOB HCl

Prerequisites:

  • Ensure the crude solid is fully protonated (pH < 2).[1] If the material is zwitterionic (free amino acid), it will not dissolve well in MeOH.[1]

  • Glassware: Bone-dry (oven-dried preferred).[1]

Step-by-Step:

  • Dissolution:

    • Place 10 g of crude (R)-GABOB HCl in a round-bottom flask.

    • Add Methanol (approx. 30–40 mL) and heat to reflux (

      
      ).
      
    • Note: If solids remain after 15 mins at reflux, hot filter to remove inorganic salts (NaCl).[1]

  • Nucleation Setup:

    • Remove from heat.[1] Allow the solution to cool slightly to

      
      .
      
    • Add Ethyl Acetate dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.

    • Critical Step: Add 1-2 mL of Methanol to just clear the cloudiness (restore clear solution).[1]

  • Crystallization:

    • Allow the solution to cool to Room Temperature (RT) slowly (over 2 hours). Do not use an ice bath yet.[1]

    • Once crystals form at RT, transfer to a fridge (

      
      ) for 4 hours, then to a freezer (
      
      
      
      ) overnight for maximum yield.
  • Isolation:

    • Filter rapidly under cold conditions (hygroscopic!).[1]

    • Wash the cake with cold 1:4 MeOH/EtOAc mixture.

    • Dry under high vacuum at

      
       over 
      
      
      
      or silica gel.[1]

Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a second liquid layer (a sticky oil/gum) forms at the bottom of the flask.[1] Cause: Liquid-Liquid Phase Separation (LLPS).[1] This happens when the antisolvent is added too fast or the temperature drops too quickly, causing the solute to crash out as a hydrated/solvated amorphous liquid rather than an ordered crystal.[1]

Corrective Action (Decision Tree):

GABOB_Troubleshooting cluster_prevention Prevention Tips Start Problem: Oiling Out Reheat 1. Reheat to Reflux (Redissolve Oil) Start->Reheat SolventCheck 2. Add 10% more Methanol Reheat->SolventCheck Seed 3. Cool to 40°C & Add Seed Crystal SolventCheck->Seed Stir 4. High Shear Stirring (Break up oil droplets) Seed->Stir Result Crystallization Stir->Result Tip1 Ensure system is anhydrous Tip2 Add EtOAc slower

Figure 1: Workflow for recovering a crystallization batch that has oiled out.

Issue 2: Low Yield
  • Cause: Too much Methanol used, or the filtrate was not cooled enough.[1]

  • Fix: Evaporate the mother liquor to half volume and repeat the cooling cycle. Ensure the final cooling step is at

    
    .[1]
    
Issue 3: Sticky/Hygroscopic Crystals
  • Cause: Residual water or solvent entrapment.[1]

  • Fix: The salt is naturally hygroscopic.[1] You must dry it under high vacuum (< 1 mbar) for at least 24 hours.[1] Store under Argon or Nitrogen.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Ethyl Acetate? A: Yes. Acetone is a viable antisolvent for this system.[1] However, Acetone can sometimes react with primary amines to form imines (Schiff bases) if left for extended periods under acidic/drying conditions.[1] Ethyl Acetate is chemically inert toward the amine salt and is safer for stability.[1]

Q: My crude material is dark brown. How do I clean it? A: Before recrystallization, perform a "charcoal drop."[1] Dissolve the crude in hot Methanol, add activated carbon (5 wt%), stir for 30 mins, and filter through Celite. Then proceed with the Ethyl Acetate addition.[1]

Q: How do I verify the (R)-enantiomer purity? A: Standard melting point is not sufficient for enantiomeric excess (ee) determination.[1] Use Chiral HPLC (e.g., Crownpak CR(+) column) or polarimetry.[1] The specific rotation


 should be approximately 

to

(

) for the pure (S)-isomer equivalent (check specific literature for R-isomer sign, usually opposite).[1]

References

  • Synthesis and Properties of GABOB

    • Title: An efficient synthesis of (R)-GABOB and of (±)-GABOB.
    • Source: Organic Preparations and Procedures International (2007).[1][2]

    • Context: Describes the isolation of GABOB salts and their solubility profiles.
  • General Amino Acid Salt Purification

    • Title: Purification of Laboratory Chemicals (Eighth Edition).[1]

    • Source: Butterworth-Heinemann.[1]

    • Context: Standard reference for solvent selection (MeOH/EtOAc) for polar amine hydrochlorides.[1]

    • [1]

  • Physical Properties & Safety

    • Title: (S)-(-)-4-Amino-2-hydroxybutyric acid (Isomer data for reference).[1]

    • Source: PubChem CID 2733929.[1]

    • Context: Solubility and melting point data (~200°C).[1][3]

    • [1]

Sources

Technical Support Center: Purification of (R)-4-amino-2-hydroxybutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-4-amino-2-hydroxybutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this critical chiral intermediate. The purity of (R)-4-amino-2-hydroxybutanoic acid hydrochloride is paramount, particularly in its application as a key synthetic building block for semi-synthetic aminoglycoside antibiotics like amikacin and plazomicin, where stereochemistry is crucial for efficacy against resistant pathogens.[1]

This document will address common impurity challenges and provide validated protocols to achieve the high purity required for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in (R)-4-amino-2-hydroxybutanoic acid hydrochloride?

A1: Impurities can generally be categorized into four main types: structurally related impurities, the incorrect enantiomer, residual solvents, and inorganic impurities.[2]

  • Structurally Related Impurities: These often arise from the synthetic route. For instance, if the synthesis involves the reduction of a nitrile intermediate, incomplete reaction can leave starting material.[1] Side reactions such as over-alkylation or elimination can also occur.[3] Other possibilities include dimers or oligomers from self-condensation.[3]

  • (S)-enantiomer: The presence of the undesired (S)-enantiomer is a critical impurity that can be introduced if the synthesis is not perfectly stereoselective.[4][5]

  • Residual Solvents: Solvents used during the reaction or purification, such as methanol, ethanol, isopropanol, or pyridine, may be present in the final product.[1][3]

  • Inorganic Impurities: These can include residual catalysts (e.g., palladium on carbon from hydrogenation steps) or salts from pH adjustments and workup procedures.[1][6]

Q2: Why is the enantiomeric purity of (R)-4-amino-2-hydroxybutanoic acid hydrochloride so critical?

A2: The (R)-configuration at the C2 (hydroxy-bearing) carbon is essential for its biological function, particularly when used to create semi-synthetic antibiotics.[1] This specific stereochemistry in the side chain attached to the antibiotic core helps protect the drug from deactivation by bacterial enzymes, thus overcoming antibiotic resistance.[1] The presence of the (S)-enantiomer can lead to a final drug product with reduced efficacy or altered pharmacological properties.

Q3: What analytical techniques are recommended for assessing the purity of (R)-4-amino-2-hydroxybutanoic acid hydrochloride?

A3: A combination of chromatographic and spectroscopic methods is necessary for a comprehensive purity assessment.

Analytical Technique Purpose Typical Parameters
Chiral High-Performance Liquid Chromatography (HPLC) To determine enantiomeric purity (ee%).Column: Chiral stationary phases (e.g., polysaccharide-based like Chiralpak).Mobile Phase: Typically a normal phase system like hexane/isopropanol.[1]
Reverse-Phase HPLC To quantify structurally related impurities.Column: C18 or similar.Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify organic impurities.Solvent: D₂O. Characteristic signals for ¹H NMR include those for C2-OH and C3-CH₂.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) To quantify residual solvents.Standard methods for residual solvent analysis are typically employed.[2]
Karl Fischer Titration To determine water content.A standard method for moisture analysis.[2]
Ion-Exchange Chromatography To separate and quantify amino acids and related compounds.Often used with post-column ninhydrin detection for quantification.[7][8]

Troubleshooting Guides

Issue 1: Low Chemical Purity Due to Structurally Related Impurities

Scenario: Your HPLC analysis shows several impurity peaks, suggesting the presence of starting materials or byproducts.

Underlying Cause: This often points to incomplete reactions or side reactions during the synthesis. For example, in a synthesis involving nitrile reduction, some nitrile intermediate may remain.

Solution Workflow:

Caption: Decision workflow for addressing low chemical purity.

Detailed Protocol: Recrystallization

Recrystallization is often the most effective first step for purifying crystalline solids like (R)-4-amino-2-hydroxybutanoic acid hydrochloride.[3]

  • Solvent System Selection: A mixed solvent system is typically required.[3] A good starting point is a "good" solvent in which the compound is soluble (like water or methanol) and a "bad" solvent in which it is less soluble (like isopropanol or ethyl acetate).[3][9]

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still hot, slowly add the "bad" solvent until you observe persistent turbidity.

  • Clarification: Add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them under a high vacuum.[3]

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of forming crystals.

    • Cause: The solution is likely supersaturated, or the melting point of the impurities is depressed.

    • Solution: Reheat the solution to dissolve the oil, add a little more of the "good" solvent, and try cooling again, perhaps more slowly. Seeding with a pure crystal can also help.

  • Problem: No crystals form upon cooling.

    • Cause: Too much "good" solvent was used, or the solution is not saturated enough.

    • Solution: Boil off some of the solvent to concentrate the solution and attempt to cool again. Alternatively, add more of the "bad" solvent.

Issue 2: Insufficient Enantiomeric Purity

Scenario: Chiral HPLC analysis indicates the presence of the (S)-enantiomer above the acceptable limit (e.g., >0.5%).

Underlying Cause: This issue stems from the synthesis itself, either through a non-stereoselective step or racemization during a particular step.[10] While challenging to remove post-synthesis, there are some strategies.

Solution Workflow:

Caption: Decision workflow for addressing low enantiomeric purity.

Detailed Protocol: Diastereomeric Recrystallization

This classical resolution technique relies on converting the enantiomeric mixture into a mixture of diastereomers, which have different physical properties (like solubility) and can be separated.

  • Selection of Resolving Agent: Choose a readily available, optically pure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to react with the amino group of your compound.

  • Salt Formation: Dissolve the enantiomerically impure (R)-4-amino-2-hydroxybutanoic acid hydrochloride in a suitable solvent and react it with the chiral resolving agent to form diastereomeric salts.

  • Fractional Crystallization: Carefully perform a series of recrystallizations. The less soluble diastereomeric salt will crystallize out first. Monitor the enantiomeric purity of the salt at each step using chiral HPLC after liberating a small sample.

  • Liberation of the Pure Enantiomer: Once a diastereomeric salt of high purity is obtained, treat it with a base to neutralize the resolving agent and then with HCl to regenerate the hydrochloride salt of the pure (R)-enantiomer.

Note: This process requires significant optimization of solvents and crystallization conditions and can be material-intensive.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed. [Link]

  • Process for the production of 4-aminobutyric acid or its derivatives.
  • Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). SciSpace. [Link]

  • 4-Amino-2-hydroxybutanoic acid | C4H9NO3 | CID 26062. PubChem - NIH. [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]

  • 4-Amino-2-hydroxybutyric acid, (S)-(-)- | C4H9NO3 | CID 2733929. PubChem - NIH. [Link]

  • Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. PubMed. [Link]

  • Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid. ACS Publications. [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. ResearchGate. [Link]

  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP). [Link]

  • Determination of optical purity of amino acids amino acid derivatives and peptides. CAT. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Establishing the Purity of (R)-4-amino-2-hydroxybutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical and chemical purity of starting materials is not merely a matter of compliance; it is the bedrock upon which reliable and reproducible scientific outcomes are built. (R)-4-amino-2-hydroxybutanoic acid hydrochloride, a critical chiral building block in the synthesis of advanced pharmaceuticals, demands a rigorous and multi-faceted approach to purity verification. Its efficacy and safety in downstream applications are directly contingent on controlling both enantiomeric and chemical impurities.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of (R)-4-amino-2-hydroxybutanoic acid hydrochloride. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of their strengths and limitations, empowering you to select the most appropriate methods for your quality control workflow.

The Imperative of Purity: Potential Impurities in Synthesis

The purity profile of (R)-4-amino-2-hydroxybutanoic acid hydrochloride is intrinsically linked to its synthetic route. A common chemical synthesis involves the conversion of a propionic acid derivative to a nitrile intermediate, followed by reduction.[1] This pathway can introduce several potential impurities:

  • The Undesired Enantiomer: The most critical impurity is the (S)-4-amino-2-hydroxybutanoic acid, which can arise from incomplete stereocontrol during synthesis or racemization.

  • Process-Related Impurities: These include unreacted starting materials, intermediates such as nitrile-containing compounds, and byproducts from side reactions.

  • Residual Solvents: Common organic solvents used during synthesis and purification (e.g., pyridine, acetonitrile) may remain in the final product.

A robust analytical strategy, therefore, must not only quantify the desired (R)-enantiomer but also detect and quantify these potential chemical and stereochemical impurities.

A Multi-Pronged Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the application of orthogonal methods—techniques that measure the same attribute using different physical principles. This approach provides a high degree of confidence in the final purity assessment.

Caption: Orthogonal workflow for purity assessment.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for determining enantiomeric purity. The technique physically separates the (R)- and (S)-enantiomers, allowing for their precise quantification.

Causality of Experimental Choices:

  • Stationary Phase: A chiral stationary phase (CSP) is essential for enantiomeric separation. Crown ether-based columns, such as CROWNPAK CR(+), are particularly effective for primary amino acids. The chiral cavities of the crown ether create diastereomeric complexes with the protonated amino group of the analyte, leading to differential retention.[2]

  • Mobile Phase: A simple, acidic aqueous mobile phase, such as dilute perchloric acid, is used to ensure the primary amine is protonated, facilitating interaction with the crown ether. This mobile phase is also compatible with UV detection at low wavelengths.

  • Detection: Due to the lack of a strong chromophore in the analyte, UV detection at a low wavelength (e.g., 200 nm) is employed. This provides sufficient sensitivity for quantifying the enantiomeric impurity at levels relevant for pharmaceutical applications.

Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: CROWNPAK CR (+) (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 0.05% Perchloric Acid in water.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 15 °C.

  • Detection Wavelength: 200 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the (R)-4-amino-2-hydroxybutanoic acid hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Quantitative ¹H Nuclear Magnetic Resonance (qNMR)

Quantitative ¹H NMR is a powerful primary analytical method for determining the absolute purity of a compound.[3] It is orthogonal to chromatography, as it relies on the magnetic properties of atomic nuclei rather than partitioning between phases. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3]

Causality of Experimental Choices:

  • Internal Standard: An internal standard of known purity and high molecular weight (to minimize weighing errors) is used for accurate quantification. Maleic acid is a suitable choice as its vinylic protons resonate in a clear region of the spectrum, distinct from the analyte signals.

  • Solvent: Deuterium oxide (D₂O) is an appropriate solvent, as it dissolves the hydrochloride salt and does not introduce interfering proton signals. The hydroxyl and amine protons of the analyte will exchange with deuterium, simplifying the spectrum.

  • Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

Experimental Protocol: Quantitative ¹H NMR
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (R)-4-amino-2-hydroxybutanoic acid hydrochloride into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add 0.75 mL of D₂O, cap, and vortex until fully dissolved.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Number of Scans: 16 or higher for good signal-to-noise.

    • Relaxation Delay (D1): 30 seconds.

    • Acquisition Time (AQ): At least 3 seconds.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methine proton at the C2 position) and the vinylic proton signal from the internal standard (maleic acid).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Caption: Workflow for quantitative ¹H NMR analysis.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile impurities, particularly residual solvents. Due to the low volatility and polar nature of amino acids, a derivatization step is required to make the analyte suitable for GC analysis.

Causality of Experimental Choices:

  • Derivatization: Silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective method for derivatizing amino acids.[4] It replaces the active hydrogens on the amine, hydroxyl, and carboxylic acid groups with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

  • Column: A low- to mid-polarity column, such as a 5% phenyl methylpolysiloxane, provides good separation for a wide range of derivatized compounds and residual solvents.

  • Detection: Mass spectrometry provides high sensitivity and specificity. The mass spectrum of the derivatized analyte can confirm its identity, and the system can simultaneously detect and identify residual solvents based on their characteristic mass spectra and retention times.

Experimental Protocol: GC-MS for Residual Solvents
  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a vial.

    • Add 100 µL of MSTFA and 100 µL of acetonitrile.

    • Cap the vial and heat at 70 °C for 30 minutes.

  • GC Conditions:

    • Column: TR-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Scan Range: 35-500 amu.

Method 4: Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency separation mechanism that is orthogonal to HPLC. For chiral separations, a chiral selector is added to the background electrolyte.

Causality of Experimental Choices:

  • Chiral Selector: Cyclodextrins are commonly used chiral selectors in CE.[5] The hydrophobic inner cavity and hydrophilic outer surface allow for the formation of transient inclusion complexes with the analyte. The differential stability of the diastereomeric complexes formed with the (R)- and (S)-enantiomers leads to different electrophoretic mobilities and, thus, separation.

  • Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5) is used to ensure the analyte has a net positive charge (due to the protonated amine) and migrates towards the cathode. This also minimizes interactions with the capillary wall.

Experimental Protocol: Chiral CE
  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica, 50 µm i.d., effective length 40 cm.

  • Background Electrolyte: 50 mM sodium phosphate buffer (pH 2.5) containing 15 mM beta-cyclodextrin.

  • Separation Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: 200 nm.

  • Sample Preparation: Dissolve the sample in water to a concentration of 0.5 mg/mL.

Comparative Analysis of Methods

Parameter Chiral HPLC Quantitative ¹H NMR GC-MS (Residual Solvents) Chiral CE
Primary Measurement Enantiomeric Purity, Related SubstancesAbsolute Purity, Structural ConfirmationResidual Solvents, Volatile ImpuritiesEnantiomeric Purity
Principle Differential PartitioningNuclear Magnetic ResonanceVolatility & Mass-to-Charge RatioDifferential Electrophoretic Mobility
Typical LOQ ~0.05% for enantiomer~0.1% for impuritiesppm levels~0.1% for enantiomer
Strengths High precision and robustness, established methodology.Primary method (no reference standard of analyte needed), provides structural information.High sensitivity for volatile compounds, definitive identification by MS.High separation efficiency, low sample and solvent consumption, orthogonal to HPLC.
Limitations Requires a specific chiral column, analyte must have a chromophore or be derivatized.Lower sensitivity than chromatographic methods, potential for peak overlap.Requires derivatization for non-volatile analytes, potential for thermal degradation.Lower precision than HPLC, sensitive to matrix effects.
ICH Q2(R2) Validation Accuracy, Precision, Specificity, LOD, LOQ, Linearity, Range.[6][7]Accuracy, Precision, Specificity, Linearity, Range.[6][7]Accuracy, Precision, Specificity, LOD, LOQ, Linearity, Range.[6][7]Accuracy, Precision, Specificity, LOD, LOQ, Linearity, Range.[6][7]

Conclusion: An Integrated and Self-Validating Approach

Establishing the purity of (R)-4-amino-2-hydroxybutanoic acid hydrochloride requires a scientifically sound, multi-faceted strategy. While chiral HPLC serves as the primary tool for quantifying the critical enantiomeric impurity, its findings must be corroborated and supplemented by orthogonal techniques. Quantitative ¹H NMR provides an unbiased measure of absolute purity and structural confirmation, acting as a crucial cross-validation step. GC-MS effectively targets a different class of potential impurities—residual solvents—which are often overlooked by HPLC and NMR methods. Capillary electrophoresis can serve as a valuable secondary or confirmatory method for enantiomeric purity, offering a different separation mechanism.

By integrating these diverse yet complementary techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This rigorous, self-validating system not only ensures compliance with regulatory standards, such as those outlined by the ICH and European Pharmacopoeia, but also upholds the scientific integrity of all subsequent research and development activities.[8][9][10][11]

References

  • Naga Jhansi, T., Pavan Kumar, D., Nagaraju, R., Jayadeep Kumar, D., & Nageswara Rao, G. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 31(11), 2563–2568. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 235-247. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]

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